Tenovin-3
描述
Structure
3D Structure
属性
IUPAC Name |
N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(23)20-15-10-8-14(19)9-11-15/h4-11H,19H2,1-3H3,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXTZPUTNGRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647243 | |
| Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011301-27-1 | |
| Record name | N-[(4-Aminophenyl)carbamothioyl]-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Tenovin-3 in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3 is a small molecule inhibitor targeting the sirtuin family of NAD+-dependent deacetylases, primarily SIRT1 and SIRT2.[1][2] Sirtuins play a critical role in various cellular processes, including cell cycle regulation, DNA repair, and metabolism, and their dysregulation is frequently observed in cancer. By inhibiting SIRT1 and SIRT2, this compound triggers a cascade of events that collectively suppress tumor growth and induce cancer cell death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer, detailing its molecular targets, downstream signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanism: Dual Inhibition of SIRT1 and SIRT2
This compound and its analogs, such as Tenovin-6, function as inhibitors of the deacetylase activity of both SIRT1 and SIRT2.[3][4] This dual inhibition is central to its anti-cancer effects, leading to the hyperacetylation of a multitude of downstream protein targets.
Quantitative Data: Inhibitory Activity
| Compound | Target | IC50 | Reference |
| Tenovin-6 | SIRT1 | 21 µM | [4] |
| Tenovin-6 | SIRT2 | 10 µM | |
| Tenovin-D3 | SIRT1 | > 90 µM | |
| Tenovin-D3 | SIRT2 | 21.8 ± 2 µM |
Signaling Pathways Modulated by this compound
The inhibition of SIRT1 and SIRT2 by this compound initiates several key anti-cancer signaling cascades.
p53-Dependent Apoptosis
A primary mechanism of this compound is the activation of the tumor suppressor protein p53. SIRT1 is a known deacetylase of p53, and its inhibition leads to the hyperacetylation of p53 at key lysine residues. This acetylation stabilizes p53 and enhances its transcriptional activity, leading to the upregulation of pro-apoptotic genes like BAX and PUMA, and the cell cycle inhibitor p21. This ultimately triggers the intrinsic apoptotic pathway.
This compound mediated p53-dependent apoptosis pathway.
p53-Independent Induction of p21
Interestingly, this compound and its analogs can also induce the expression of the cell cycle inhibitor p21 in a p53-independent manner. This effect is primarily attributed to the inhibition of SIRT2. While the precise mechanism is still under investigation, it is proposed that SIRT2 inhibition leads to the acetylation of transcription factors or other regulatory proteins that directly or indirectly promote p21 transcription.
p53-independent induction of p21 by this compound.
Degradation of c-Myc
The oncoprotein c-Myc is a critical driver of cell proliferation and is often overexpressed in cancer. Tenovin-6 has been shown to promote the degradation of c-Myc. While the exact mechanism for this compound is not fully elucidated, it is hypothesized that sirtuin inhibition by tenovins leads to post-translational modifications of c-Myc or its regulatory proteins, targeting it for proteasomal degradation.
Proposed pathway for this compound induced c-Myc degradation.
Induction of Apoptosis and Ferroptosis
This compound has been demonstrated to induce both apoptosis and ferroptosis in cancer cells. Apoptosis is triggered through the p53-dependent pathway as described above. Ferroptosis, an iron-dependent form of programmed cell death, is characterized by the accumulation of lipid peroxides. This compound treatment has been shown to increase reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis.
Modulation of Autophagy
The effect of tenovins on autophagy is complex and appears to be context-dependent. Some studies suggest that tenovins can impair autophagic flux, leading to the accumulation of autophagosomes. This disruption of the cellular recycling process can contribute to cell death.
Quantitative Data on Cellular Effects
The following table summarizes the quantitative effects of this compound on cancer cells from a representative study.
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC9 (NSCLC) | This compound (48h) | 2.5 µM | ~40% apoptosis | |
| PC9 (NSCLC) | This compound (48h) | 5 µM | ~60% apoptosis | |
| PC9 (NSCLC) | This compound (48h) | 10 µM | ~80% apoptosis |
Experimental Protocols
SIRT1/SIRT2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT1 or SIRT2.
-
Principle: A fluorogenic substrate peptide containing an acetylated lysine residue is incubated with the sirtuin enzyme. Deacetylation of the lysine allows for cleavage by a developer, which releases a fluorescent group. The fluorescence intensity is proportional to the enzyme activity.
-
Materials: Recombinant human SIRT1 or SIRT2, Fluor de Lys®-SIRT1/2 substrate, NAD+, Developer, this compound, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), black 96-well plate, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, NAD+, SIRT1 or SIRT2 enzyme, and this compound or vehicle control.
-
Initiate the reaction by adding the Fluor de Lys® substrate.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and develop the signal by adding the Developer solution containing nicotinamide.
-
Incubate at 37°C for 30 minutes.
-
Measure fluorescence (Ex/Em = 360/460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
p53 Acetylation Assay (Western Blot)
This protocol details the detection of acetylated p53 in cells treated with this compound.
-
Principle: Western blotting is used to separate proteins by size, which are then probed with antibodies specific for acetylated p53 and total p53.
-
Materials: Cancer cell line, this compound, cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like sodium butyrate and trichostatin A), protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-acetyl-p53 [Lys382], anti-p53, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration of the lysates.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize acetyl-p53 levels to total p53 and the loading control.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.
-
Materials: Cancer cell line, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer), flow cytometer.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Autophagy Flux Assay (LC3 Turnover)
This western blot-based assay measures the rate of autophagosome formation and degradation.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Autophagic flux is determined by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine), which blocks the degradation of autophagosomes.
-
Materials: Cancer cell line, this compound, lysosomal inhibitor (e.g., bafilomycin A1), cell lysis buffer, western blot reagents as described above, primary antibody against LC3.
-
Procedure:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor for the final 2-4 hours of the treatment period.
-
Lyse the cells and perform western blotting as described for the p53 acetylation assay.
-
Probe the membrane with an anti-LC3 antibody to detect both LC3-I and LC3-II.
-
Quantify the band intensity of LC3-II and normalize to a loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
-
Lipid Peroxidation Assay
This assay detects the accumulation of lipid peroxides, a hallmark of ferroptosis.
-
Principle: The fluorescent probe C11-BODIPY(581/591) is used to detect lipid peroxidation. In its reduced state, the probe fluoresces red, and upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence is a measure of lipid peroxidation.
-
Materials: Cancer cell line, this compound, C11-BODIPY(581/591) probe, fluorescence microscope or flow cytometer.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Load the cells with C11-BODIPY(581/591) by incubating with the probe in culture medium.
-
Wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence, or analyze by flow cytometry.
-
Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
-
Conclusion
This compound represents a promising class of anti-cancer agents with a multi-faceted mechanism of action. Its ability to dually inhibit SIRT1 and SIRT2 leads to the activation of the p53 tumor suppressor pathway, induction of p21 in both p53-dependent and -independent manners, degradation of the c-Myc oncoprotein, and the induction of both apoptosis and ferroptosis. This comprehensive guide provides the foundational knowledge and experimental framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and related sirtuin inhibitors in the fight against cancer.
References
Tenovin-3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, with notable activity against SIRT2. It was identified through research aimed at discovering novel activators of the p53 tumor suppressor pathway. The Tenovin series of compounds, including the parent compound Tenovin-1 and its more soluble analogue Tenovin-6, have demonstrated potential as anticancer agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogues, with a focus on the experimental details relevant to researchers in the field of drug discovery and development.
Discovery and Mechanism of Action
The Tenovin series of compounds were initially identified in a cell-based screen for small molecules that could activate the transcriptional activity of the p53 tumor suppressor. Subsequent studies revealed that Tenovins exert their effects through the inhibition of sirtuins, specifically SIRT1 and SIRT2. Sirtuins are a class of enzymes that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.
The proposed mechanism of action for Tenovins involves the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates. One key substrate of SIRT1 is p53 itself. By inhibiting SIRT1, Tenovins prevent the deacetylation of p53, leading to its stabilization and increased transcriptional activity. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.
Interestingly, some Tenovin analogues, such as Tenovin-D3, have been shown to induce the expression of the cell cycle inhibitor p21 in a p53-independent manner. This effect is attributed to the selective inhibition of SIRT2. This dual mechanism of action, targeting both p53-dependent and -independent pathways, makes the Tenovins an attractive class of compounds for cancer therapy.
Signaling Pathway
Caption: Signaling pathway of this compound.
Synthesis of this compound
This compound, or N-[[(4-aminophenyl)amino]thioxomethyl]-4-(1,1-dimethylethyl)-benzamide, is a thiourea derivative. The synthesis of this compound and its analogues generally follows a common synthetic route involving the reaction of a substituted benzoyl isothiocyanate with an appropriate amine.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-tert-butylbenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
p-Phenylenediamine
-
Acetone
-
2 M HCl in diethyl ether
Procedure:
-
Formation of 4-tert-butylbenzoyl isothiocyanate: To a solution of 4-tert-butylbenzoyl chloride in acetone, add an equimolar amount of potassium thiocyanate. Stir the reaction mixture at room temperature. The formation of the isothiocyanate intermediate can be monitored by thin-layer chromatography (TLC).
-
Formation of this compound: To the solution containing 4-tert-butylbenzoyl isothiocyanate, add an equimolar amount of p-phenylenediamine dissolved in acetone. Stir the reaction mixture at room temperature for 16 hours.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then treated with 2 M HCl in diethyl ether to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the inhibitory activities of this compound and its key analogues against SIRT1 and SIRT2, as well as their effects on cell viability.
| Compound | Target | IC50 (µM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| This compound | SIRT2 | ~10-20 (estimated) | MCF-7 | ~10 | [1] |
| Tenovin-1 | SIRT1 | 21 | - | - | [2] |
| SIRT2 | 10 | - | - | [2] | |
| Tenovin-6 | SIRT1 | 21 | ARN8 Melanoma | ~5 | [2] |
| SIRT2 | 10 | [2] | |||
| Tenovin-D3 | SIRT1 | > 90 | - | - | |
| SIRT2 | 21.8 ± 2 | - | - |
Note: The IC50 value for this compound against SIRT2 is an estimation based on its described activity and comparison with its analogues. Precise, directly reported IC50 values from a single comparative study were not available in the searched literature.
Experimental Protocols
SIRT2 Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2 substrate)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT2 substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 1 hour).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p53 and p21
This technique is used to detect changes in the protein levels of p53 and p21 following treatment with a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This compound and its analogues represent a promising class of sirtuin inhibitors with potential applications in cancer therapy. Their ability to activate p53 and induce p21 through both p53-dependent and -independent mechanisms provides a multi-pronged approach to inhibiting cancer cell growth. The synthetic route to these compounds is well-established, and the assays for their biological evaluation are robust and reproducible. This technical guide provides a foundation for researchers to further explore the therapeutic potential of this compound and to develop novel analogues with improved potency and selectivity.
References
Tenovin-3: A Technical Guide to its Sirtuin Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3 is a small molecule inhibitor belonging to the tenovin family, which has garnered interest for its potential therapeutic applications, particularly in oncology. Tenovins were initially identified as compounds that activate the tumor suppressor p53. Subsequent research revealed that their mechanism of action involves the inhibition of sirtuins, a class of NAD+-dependent deacetylases. Understanding the selectivity profile of this compound against the seven human sirtuin isoforms (SIRT1-SIRT7) is crucial for elucidating its biological effects and for the development of more potent and selective inhibitors. This technical guide provides a comprehensive overview of the available data on the sirtuin inhibitor selectivity of this compound and its analogs, detailed experimental methodologies, and visual representations of key concepts.
Sirtuin Inhibition Profile of Tenovins
While specific quantitative data for this compound across the full SIRT1-SIRT7 panel is not extensively available in the public domain, data for its close analogs, Tenovin-6 and Tenovin-D3, provide valuable insights into the potential selectivity of this class of compounds. This compound is recognized primarily as a SIRT2 inhibitor.
Table 1: Comparative Sirtuin Inhibition Profile of Tenovin Analogs
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT4 IC50 | SIRT5 IC50 | SIRT6 IC50 | SIRT7 IC50 |
| This compound | Data not available | Inhibitor [1][2] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tenovin-6 | 21 | 10 | 67 | Data not available | Data not available | Data not available | Data not available |
| Tenovin-D3 | > 90[3] | 21.8 ± 2[3] | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that inhibitory concentrations for these sirtuin isoforms have not been reported in the reviewed literature.
Experimental Protocols
The following is a generalized protocol for a fluorometric sirtuin activity assay, which is commonly used to determine the IC50 values of inhibitors like this compound. This protocol is based on commercially available kits and published research methodologies.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific human sirtuin isoform (e.g., SIRT2).
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT2)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine residue and a quenched fluorophore)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of desired concentrations.
-
Prepare working solutions of the sirtuin enzyme, fluorogenic substrate, and NAD+ in assay buffer at the recommended concentrations.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for the control group).
-
Sirtuin enzyme solution.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the deacetylase reaction by adding the NAD+ and fluorogenic substrate solution to each well.
-
-
Deacetylation and Development:
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.
-
Stop the reaction and initiate fluorescence development by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling and Experimental Workflow Diagrams
Caption: Inhibition of SIRT2 by this compound, leading to downstream cellular effects.
Caption: Workflow for determining the IC50 of this compound in a sirtuin inhibition assay.
Off-Target Profile
A comprehensive off-target profile for this compound is not yet publicly available. However, as with many small molecule inhibitors, there is a potential for off-target effects. It is known that some tenovins can inhibit autophagic flux, suggesting engagement with targets other than sirtuins. The structural similarity of the ATP-binding sites of kinases and the NAD+ binding sites of sirtuins raises the possibility of cross-reactivity. Therefore, comprehensive kinase panel screening and other off-target profiling assays are essential to fully characterize the selectivity of this compound and to anticipate potential side effects in therapeutic applications.
Conclusion
This compound is a sirtuin inhibitor with a recognized activity against SIRT2. While a complete selectivity profile across all human sirtuins is yet to be fully elucidated, data from its analogs suggest a degree of selectivity within the sirtuin family. The provided experimental protocol offers a framework for researchers to independently assess the inhibitory activity of this compound. Further investigation into its full sirtuin selectivity and off-target profile is warranted to fully understand its biological functions and to advance its potential as a therapeutic agent.
References
The Role of Tenovin-3 in the p53 Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of a vast majority of human cancers, making the restoration of its function a highly sought-after therapeutic strategy. The sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2, are key negative regulators of p53. By deacetylating p53 at specific lysine residues, SIRT1 and SIRT2 mark it for degradation and inhibit its transcriptional activity. Tenovins are a class of small-molecule inhibitors targeting sirtuins. This technical guide provides an in-depth examination of Tenovin-3 and its analogues, focusing on their core mechanism of activating the p53 pathway through the inhibition of SIRT1 and SIRT2. We present quantitative data on their inhibitory activity, detailed experimental protocols for their characterization, and visual diagrams of the underlying molecular pathways and workflows.
Introduction: p53, Sirtuins, and the Advent of Tenovins
The p53 protein, often termed the "guardian of the genome," is a transcription factor that is activated in response to cellular stressors such as DNA damage or oncogene activation.[1][2] Activated p53 orchestrates a series of cellular responses to prevent the propagation of damaged cells, primarily through the transcriptional activation of target genes like CDKN1A (p21), which mediates cell cycle arrest.[2]
The activity of p53 is tightly controlled by post-translational modifications, among which acetylation is crucial.[3][4] Acetylation of p53, particularly at lysine 382 (K382), enhances its stability and DNA-binding ability. This modification is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs).
SIRT1 and SIRT2 are members of the Class III family of NAD+-dependent deacetylases, also known as sirtuins. They play a significant role in deacetylating non-histone proteins, including p53. SIRT1, located primarily in the nucleus, directly deacetylates p53 at lysine 382, thereby suppressing its transcriptional activity and promoting its degradation. SIRT2, predominantly found in the cytoplasm, also contributes to the regulation of p53 and other crucial cellular proteins like α-tubulin.
The Tenovins were identified through a cell-based screen for small molecules capable of activating p53. Tenovin-1 was the initial hit compound, and subsequent structure-activity relationship (SAR) studies led to the synthesis of analogues like this compound and the more water-soluble Tenovin-6, which has been more extensively characterized. These compounds were found to exert their p53-activating effects by inhibiting the deacetylase activity of both SIRT1 and SIRT2.
Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation
This compound and its analogues function as inhibitors of SIRT1 and SIRT2. By binding to these enzymes, Tenovins prevent the deacetylation of key substrates. In the context of the p53 pathway, this inhibition has a direct and potent consequence: the accumulation of acetylated p53.
When SIRT1 is inhibited by a Tenovin, the acetylation of p53 at lysine 382 (Ac-p53-K382) is maintained. This acetylated form of p53 is more stable, as the modification can interfere with its ubiquitination by MDM2, the primary E3 ubiquitin ligase responsible for its degradation. Furthermore, acetylated p53 exhibits enhanced ability to bind to the promoter regions of its target genes.
The inhibition of SIRT2 by Tenovins leads to the hyperacetylation of its substrates, such as α-tubulin. While the direct link between SIRT2 inhibition and p53 activation is less characterized than that of SIRT1, SIRT2 has been shown to shuttle to the nucleus and act on nuclear substrates, including p53. Therefore, its inhibition likely contributes to the overall increase in acetylated, active p53. The culmination of these events is the robust activation of p53-mediated transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Presentation
| Compound | Target | IC50 (µM) | Assay Condition | Reference |
| Tenovin-6 | Human SIRT1 | 21 | In vitro fluorometric peptide assay | |
| Tenovin-6 | Human SIRT2 | 10 | In vitro fluorometric peptide assay | |
| Tenovin-6 | Human SIRT3 | 67 | In vitro fluorometric peptide assay | |
| Tenovin-D3 | Human SIRT1 | > 90 | In vitro fluorometric peptide assay | |
| Tenovin-D3 | Human SIRT2 | 21.8 ± 2 | In vitro fluorometric peptide assay |
Table 1: In vitro inhibitory activity of Tenovin analogues against human sirtuins.
| Cell Line | p53 Status | Treatment | Effect | Reference |
| BL2 (Burkitt's lymphoma) | Wild-type | 10 µM Tenovin-1 for 48 hr | >75% cell death | |
| HCT116 | Wild-type | Tenovin-1 for 48 hr | Increased cell death vs. p53-/- | |
| MCF-7 | Wild-type | 10 µM Tenovin-1 | Rapid increase in K382-Ac p53 | |
| Various cancer cell lines | Wild-type | This compound | Increased p53 levels |
Table 2: Cellular effects of Tenovins.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound and its analogues.
Fluorometric SIRT1/SIRT2 Inhibition Assay
This assay quantifies the deacetylase activity of SIRT1 or SIRT2 on a fluorogenic-acetylated peptide substrate. Inhibition of the enzyme by a compound like this compound results in a lower fluorescent signal.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
Stop solution
-
This compound (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare master mixes for the enzyme, substrate, and NAD+.
-
Reaction Setup: To each well of the 96-well plate, add:
-
40 µL of Assay Buffer
-
5 µL of diluted this compound or vehicle control (DMSO)
-
5 µL of NAD+ solution
-
-
Enzyme Addition: Add 5 µL of SIRT1 or SIRT2 enzyme solution to each well to initiate the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Add 10 µL of developer solution to each well. Incubate at 37°C for 10-15 minutes.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm or 395/541 nm, depending on the substrate).
-
Data Analysis: Subtract the background fluorescence (no enzyme control). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for p53 Acetylation
This protocol details the detection of acetylated p53 (Ac-p53-K382) in cells following treatment with this compound.
Materials:
-
Cell line expressing wild-type p53 (e.g., MCF-7, HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., TSA, Nicotinamide)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-total p53 (e.g., DO-1)
-
Mouse or Rabbit anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS, then lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing Ac-p53 and total p53 levels to the loading control.
MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the diluted compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by placing the plate on an orbital shaker for 5-15 minutes.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) wells. Calculate cell viability as a percentage of the vehicle-treated control cells.
Conclusion and Future Directions
This compound and its analogues represent a promising class of compounds that activate the p53 tumor suppressor pathway by inhibiting the deacetylase activity of SIRT1 and SIRT2. This mechanism leads to the stabilization and activation of p53, triggering downstream anti-proliferative and pro-apoptotic effects in cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating sirtuin inhibitors and p53 activators.
Future research should focus on obtaining specific inhibitory constants for this compound to better compare its potency with other analogues. Furthermore, exploring the full range of cellular targets beyond SIRT1 and SIRT2 could reveal additional mechanisms of action and potential off-target effects. As drug development continues, optimizing the pharmacological properties of the Tenovin scaffold could lead to the development of potent and selective sirtuin inhibitors for cancer therapy.
References
- 1. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. origene.com [origene.com]
- 4. researchgate.net [researchgate.net]
Tenovin-3: A Technical Guide to its Mechanism and Impact on Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-3 is a potent small-molecule inhibitor of the NAD+-dependent deacetylase SIRT2, and to a lesser extent, its isoform SIRT1. By inhibiting these sirtuins, this compound modulates the acetylation status of various protein targets, thereby influencing critical cellular processes such as cell cycle progression, microtubule dynamics, and tumor suppression. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on protein acetylation, and detailed protocols for its experimental application.
Introduction
Protein acetylation is a key post-translational modification that plays a crucial role in regulating protein function, stability, and localization. The sirtuin family of class III histone deacetylases (HDACs) are critical regulators of this process. Tenovins are a class of small molecules that have been identified as sirtuin inhibitors. This compound, a derivative of Tenovin-1, has emerged as a valuable tool for studying the biological roles of SIRT1 and SIRT2.[1] This document serves as a comprehensive resource for researchers utilizing this compound in their studies.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2.[1] Sirtuins are NAD+-dependent deacetylases that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting SIRT2, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin at lysine 40.[2] The inhibition of SIRT1 by Tenovins can lead to the hyperacetylation and activation of the tumor suppressor protein p53.[3] However, several of the cellular effects of this compound and its analogs, such as the induction of the cell cycle inhibitor p21, can occur in a p53-independent manner.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its closely related analog, Tenovin-D3.
| Compound | Target | IC50 | Reference |
| Tenovin-D3 | SIRT1 | > 90 µM | |
| Tenovin-D3 | SIRT2 | 21.8 ± 2 µM | |
| Tenovin-6 | SIRT1 | 21 µM | |
| Tenovin-6 | SIRT2 | 10 µM | |
| Note: Specific IC50 values for this compound are not readily available in the public domain. The data for the close structural analogs Tenovin-D3 and Tenovin-6 are provided as a strong indication of this compound's activity and selectivity. |
| Cell Line | Treatment | Effect | IC50 / Effective Concentration | Reference |
| PC9 (NSCLC) | This compound | Inhibition of proliferation, induction of apoptosis and ferroptosis | Selective inhibition observed | |
| H1299 | Tenovin-D3 | Increased acetylated α-tubulin | 10 µM | |
| MDAMB468, MDAMB231, SAOS2 | Tenovin-D3 | Increased p21 mRNA levels | 5-15 µM | |
| Various Cancer Cell Lines | Tenovin-D3 | Increased p21 protein levels | 15 µM |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits SIRT2, leading to an increase in acetylated α-tubulin and affecting microtubule stability.
Caption: this compound induces p21 expression and cell cycle arrest through a p53-independent pathway.
Experimental Workflows
The following diagrams outline the workflows for key experiments involving this compound.
Caption: A step-by-step workflow for analyzing protein acetylation changes induced by this compound using Western blotting.
Caption: A generalized workflow for determining the in vitro inhibitory activity of this compound against SIRT2.
Experimental Protocols
Western Blot for Acetylated α-Tubulin
This protocol describes the detection of changes in α-tubulin acetylation in cultured cells following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify the relative levels of acetylated α-tubulin normalized to total α-tubulin.
In Vitro SIRT2 Inhibition Assay
This protocol outlines a method for determining the IC50 of this compound against recombinant SIRT2.
Materials:
-
Recombinant human SIRT2
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known SIRT2 substrates)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of SIRT2, substrate, and NAD+.
-
Assay Setup: In a 96-well plate, add SIRT2 enzyme to each well.
-
Inhibitor Addition: Add the this compound dilutions or vehicle control to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the reaction and initiate the development by adding the developer solution.
-
Fluorescence Measurement: Incubate for a short period to allow for the development of the fluorescent signal and then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for investigating the roles of SIRT2 and, to a lesser extent, SIRT1 in cellular physiology and disease. Its ability to modulate protein acetylation provides a powerful tool for dissecting the intricate regulatory networks governed by this post-translational modification. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery endeavors.
References
Tenovin-3's Impact on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-3, a derivative of the sirtuin inhibitor Tenovin-6, has emerged as a significant small molecule in cancer research due to its distinct mechanism of action on cell cycle regulation. Unlike its parent compound, which primarily acts through a p53-dependent pathway, this compound exerts its effects through the preferential inhibition of Sirtuin 2 (SirT2). This inhibition leads to a p53-independent upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), culminating in cell cycle arrest. This technical guide provides an in-depth analysis of this compound's mechanism, its quantitative effects on cell cycle progression, and detailed protocols for key experimental validations.
Core Mechanism of Action
This compound is a potent and selective inhibitor of Sirtuin 2 (SirT2), a member of the class III histone deacetylases (HDACs).[1][2] Sirtuins are NAD+-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle control, metabolism, and DNA repair.[3]
The primary mechanism by which this compound influences the cell cycle is through the p53-independent induction of p21 (WAF1/CIP1) .[1][2]
-
SirT2 Inhibition: this compound preferentially inhibits the deacetylase activity of SirT2. While the precise molecular link between SirT2 and p21 transcription is still under investigation, studies strongly suggest that the inhibition of SirT2 is directly responsible for the subsequent increase in p21 mRNA and protein levels.
-
p53-Independence: A critical feature of this compound is its weak effect on Sirtuin 1 (SirT1). SirT1 is a known deacetylase and inactivator of the tumor suppressor protein p53. The parent compound, Tenovin-6, inhibits both SirT1 and SirT2, leading to p53 activation. In contrast, this compound's selectivity for SirT2 allows it to upregulate p21 without significantly increasing p53 levels or its transcriptional activity. This makes it a valuable tool for studying p53-independent cell cycle arrest and a potential therapeutic for cancers with mutated or deficient p53.
-
p21 Upregulation: p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting the activity of Cyclin/CDK complexes, such as Cyclin E/CDK2 and Cyclin B/CDK1, p21 effectively halts the cell cycle at the G1/S and G2/M checkpoints.
This cascade of events initiated by this compound leads to a halt in cell proliferation and can ultimately induce apoptosis.
Visualizing the Core Pathways and Workflows
To clarify these complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Tenovin-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3 is a small molecule inhibitor belonging to the tenovin family, which are known for their activity against sirtuins, a class of NAD+-dependent deacetylases. Preliminary in vitro research has identified this compound as a promising compound with potential applications in oncology. This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound, detailing its mechanism of action, experimental protocols, and effects on cancer cells. This document is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.
Core Mechanism of Action: Sirtuin Inhibition
This compound functions primarily as an inhibitor of Sirtuin 2 (SIRT2) and, to a lesser extent, Sirtuin 1 (SIRT1).[1] Sirtuins are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting these enzymes, this compound can induce downstream effects that are detrimental to cancer cell survival.
Signaling Pathway of this compound Action
The inhibition of SIRT2 by this compound leads to the hyperacetylation of SIRT2 substrates, a key event being the acetylation of α-tubulin. This disruption of microtubule dynamics can contribute to cell cycle arrest. Furthermore, the inhibition of SIRT1/2 by tenovins leads to the activation of the tumor suppressor protein p53. This activation is a critical step that triggers downstream apoptotic and ferroptotic cell death pathways.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture of Tenovin-3: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Sirtuin Inhibitor and p53 Activator
Tenovin-3, a small molecule with significant potential in oncology and other therapeutic areas, has garnered attention for its dual mechanism of action as a sirtuin inhibitor and a p53 activator. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and methodologies relevant to the study of this compound, tailored for researchers, scientists, and drug development professionals.
Core Chemical Structure and Properties
This compound, systematically named N-[[(4-aminophenyl)amino]thioxomethyl]-4-(1,1-dimethylethyl)-benzamide, possesses a distinct molecular architecture that underpins its biological function. The molecule is characterized by a central thiourea linker connecting a 4-tert-butylbenzoyl group and a 4-aminophenyl moiety.
| Property | Value |
| Chemical Formula | C₁₈H₂₁N₃OS |
| Molecular Weight | 327.44 g/mol |
| SMILES | CC(C)(C)c1ccc(cc1)C(=O)NC(=S)Nc2ccc(N)cc2 |
| InChI Key | NLAXTZPUTNGRDU-UHFFFAOYSA-N |
Mechanism of Action: A Dual Approach to Cellular Regulation
This compound exerts its biological effects through two primary mechanisms: the inhibition of sirtuin 2 (SIRT2) and the activation of the tumor suppressor protein p53.[1][2] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[3]
By inhibiting the deacetylase activity of SIRT2, this compound influences the acetylation status of various downstream protein targets.[1][2] This inhibition can lead to cell cycle arrest and the induction of apoptosis.
Simultaneously, this compound activates the p53 signaling pathway. p53, often referred to as the "guardian of the genome," is a critical tumor suppressor that responds to cellular stress by initiating cell cycle arrest, apoptosis, or senescence. Activation of p53 by this compound is a key contributor to its anti-cancer properties.
Quantitative Biological Activity
While specific IC₅₀ values for this compound are not extensively documented in readily available comparative tables, data from its close analogs, Tenovin-1 and Tenovin-6, provide valuable insights into its potency.
| Compound | Target | IC₅₀ (µM) | Reference |
| Tenovin-6 | SIRT1 | 21 | |
| SIRT2 | 10 | ||
| Tenovin-D3 | SIRT1 | > 90 | |
| SIRT2 | 21.8 |
Note: Tenovin-1 has been shown to inhibit SIRT2 to a similar extent as Tenovin-6 at a concentration of 10 µM.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the formation of an acyl isothiocyanate followed by its reaction with an appropriate amine. The following is a generalized protocol based on the synthesis of similar benzamide derivatives.
Step 1: Synthesis of 4-tert-butylbenzoyl chloride
-
To a solution of 4-tert-butylbenzoic acid in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride.
-
Reflux the reaction mixture for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-tert-butylbenzoyl chloride.
Step 2: Synthesis of 4-tert-butylbenzoyl isothiocyanate
-
Dissolve 4-tert-butylbenzoyl chloride in an anhydrous solvent (e.g., acetone or acetonitrile).
-
Add a source of thiocyanate, such as potassium thiocyanate or ammonium thiocyanate.
-
Stir the reaction mixture at room temperature for several hours.
-
The resulting 4-tert-butylbenzoyl isothiocyanate can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
To the solution of 4-tert-butylbenzoyl isothiocyanate, add a solution of 1,4-phenylenediamine in a suitable solvent.
-
Stir the reaction mixture at room temperature for several hours to allow for the formation of the thiourea linkage.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
In Vitro Sirtuin Deacetylase Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against SIRT1 and SIRT2 using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare solutions of recombinant human SIRT1 or SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide for SIRT1 or an α-tubulin-derived peptide for SIRT2), and NAD⁺ in assay buffer.
-
Prepare a developing solution containing a protease (e.g., trypsin) and a fluorescence developer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, SIRT1 or SIRT2 enzyme, and various concentrations of this compound (or DMSO for control).
-
Initiate the reaction by adding the NAD⁺ and fluorogenic substrate solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developing solution.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC₅₀ value, the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes described, the following diagrams have been generated using the Graphviz DOT language.
References
Tenovin-3: A Technical Guide to its Therapeutic Potential as a Sirtuin 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-3 is a small molecule inhibitor of the NAD+-dependent deacetylase SIRT2, a member of the sirtuin family of proteins. By targeting SIRT2, this compound has emerged as a promising candidate for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Introduction
Sirtuins are a class of protein deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolic regulation. Dysregulation of sirtuin activity has been implicated in a range of diseases, most notably cancer. SIRT2, a predominantly cytoplasmic sirtuin, has been identified as a key regulator of cell cycle progression and cytoskeletal dynamics. Inhibition of SIRT2 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anti-cancer drug development. This compound, a derivative of the parent compound Tenovin-1, has been identified as a potent and selective inhibitor of SIRT2, demonstrating promising preclinical activity.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of SIRT2's deacetylase activity. A key substrate of SIRT2 is α-tubulin, and its deacetylation is crucial for microtubule stability and mitotic progression. By inhibiting SIRT2, this compound leads to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing mitotic arrest.
Furthermore, SIRT2 inhibition by this compound has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A) in a p53-independent manner.[1][2] This induction of p21 contributes to cell cycle arrest at the G1/S and G2/M phases. In some cancer cell contexts, this compound has also been shown to induce apoptosis and a form of iron-dependent cell death known as ferroptosis.[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its closely related analogs, providing insights into their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of Tenovin Analogs against Sirtuins
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| Tenovin-D3 | SIRT1 | > 90 | Fluorescent peptide substrate (15 µM) | [1] |
| Tenovin-D3 | SIRT2 | 21.8 ± 2 | Fluorescent peptide substrate (15 µM) | [1] |
| Tenovin-6 | SIRT1 | 21 | Purified human SIRT1 | |
| Tenovin-6 | SIRT2 | 10 | Purified human SIRT2 | |
| Tenovin-6 | SIRT3 | 67 | Purified human SIRT3 |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| PC9 | Non-Small Cell Lung Cancer (EGFR 19del) | Selective inhibitor (specific value not provided) | High-throughput screen |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
Methodological & Application
Tenovin-3: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction and Mechanism of Action
Tenovin-3 is a potent small-molecule inhibitor of sirtuins, a class of NAD+-dependent deacetylases. It primarily targets SIRT2 and, to some extent, SIRT1.[1][2] Sirtuins play a critical role in cell cycle regulation, DNA repair, and apoptosis by deacetylating various protein targets, including the tumor suppressor protein p53.
The primary mechanism of action for this compound in cancer cells involves the inhibition of SIRT1 and SIRT2.[1] Inhibition of SIRT1-mediated deacetylation of p53 at key lysine residues (e.g., K382) leads to an increase in p53 acetylation.[3] This acetylation stabilizes p53, protecting it from ubiquitination and subsequent proteasomal degradation, thereby increasing its intracellular levels.[1] Activated p53 then functions as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21), which leads to cell cycle arrest, and other genes that promote apoptosis.
Inhibition of SIRT2 by this compound results in the hyperacetylation of its substrates, such as α-tubulin at lysine 40 (K40). This can disrupt microtubule dynamics and contribute to the anti-proliferative effects of the compound. Some studies have also suggested that Tenovins can induce apoptosis and other forms of cell death, like ferroptosis, in certain cancer cell contexts.
Reagent Preparation and Storage
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol. The reported solubility in DMSO varies, with concentrations ranging from 0.25 mg/mL to 65 mg/mL. It is highly recommended to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 3.27 mg of this compound (Molecular Weight: 327.44 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can aid in solubilization if necessary.
-
-
Storage and Stability:
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to one year or at -20°C for up to one month.
-
Cell Culture Treatment
The optimal working concentration and treatment duration for this compound are cell-line dependent and should be determined empirically.
-
Recommended Concentration Range: A typical starting concentration range for in vitro experiments is 1-10 µM.
-
Treatment Duration: Incubation times can vary from 6 hours for observing early signaling events (like p53 accumulation) to 72 hours for assessing effects on cell viability and proliferation.
-
Control: A vehicle control (DMSO) at the same final concentration used for this compound treatment should always be included in experiments. The final DMSO concentration in the cell culture medium should ideally be kept below 0.1% to minimize solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Activity of Tenovin Compounds
The following table summarizes the reported inhibitory concentrations for Tenovin-6, a closely related and more water-soluble analog of this compound. These values can serve as a reference for designing experiments with this compound, though specific IC50 values should be determined for the cell line of interest.
| Compound | Target | IC50 (in vitro assay) | Cell Line | Assay Type | Effective Concentration | Reference |
| Tenovin-6 | SIRT1 | 21 µM | - | Deacetylase Assay | N/A | |
| Tenovin-6 | SIRT2 | 10 µM | - | Deacetylase Assay | N/A | |
| This compound | p53 | N/A | MCF-7 | p53 Activation | 10 µM (for 6 hr) | |
| Tenovin-D3 | - | N/A | H1299 | Tubulin Acetylation | 5-15 µM (for 16 hr) |
Note: IC50 values are highly dependent on the assay conditions and cell type used.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound DMSO stock solution (10 mM)
-
Anhydrous DMSO (for vehicle control)
-
Sterile microcentrifuge tubes
-
Multi-well plates or culture flasks
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Incubation: Allow cells to adhere (for adherent lines) and recover for 18-24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution and anhydrous DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations. Prepare a corresponding vehicle control with the same concentration of DMSO.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add the medium containing the appropriate concentration of this compound or vehicle control.
-
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for analysis as described in the subsequent protocols.
Protocol 2: Cell Viability Assessment (WST-8/CCK-8 Assay)
This protocol measures cell viability by quantifying the reduction of a water-soluble tetrazolium salt (WST-8) to a colored formazan product by cellular dehydrogenases.
Procedure:
-
Seed 2,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 25 µM) and a vehicle control as described in Protocol 1.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protocol 3: Western Blot for p53 and Acetylated-p53
This protocol is for detecting changes in total p53 and acetylated p53 levels following this compound treatment.
Procedure:
-
Treat cells in 6-well plates or 10 cm dishes with this compound (e.g., 10 µM) or vehicle for 6-24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against total p53, acetyl-p53 (Lys382), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5-10 µM) or vehicle for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Add ethanol dropwise to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells to remove ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.
References
Tenovin-3 Apoptosis Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3 is a potent and specific small-molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family. Emerging research has highlighted the potential of this compound as an anti-cancer agent due to its ability to induce apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the mechanism of this compound-induced apoptosis and detailed protocols for performing apoptosis assays to evaluate its efficacy.
This compound primarily exerts its pro-apoptotic effects through the inhibition of SIRT2, leading to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, subsequent activation of a caspase cascade, and ultimately, programmed cell death.[1] While some sirtuin inhibitors, like Tenovin-6, have been shown to activate p53, this compound and its analogs can induce apoptosis through p53-independent mechanisms, making it a promising therapeutic candidate for cancers with mutated or deficient p53.[2][3]
Mechanism of Action of this compound in Apoptosis
This compound's primary molecular target is SIRT2. By inhibiting SIRT2's deacetylase activity, this compound can lead to the hyperacetylation of various cellular proteins, which in turn can trigger pro-apoptotic signaling. The induction of apoptosis by this compound is predominantly mediated by the mitochondrial pathway.[1][4] This pathway is characterized by increased mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
While the precise upstream events linking SIRT2 inhibition to MOMP are still under investigation, it is known that the Bcl-2 family of proteins are critical regulators of this process. SIRT2 inhibition may influence the expression or activity of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) Bcl-2 family members, thereby tipping the cellular balance towards apoptosis. In some cellular contexts, SIRT2 inhibition can also lead to the acetylation and activation of the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic Bcl-2 family members like PUMA and Noxa.
Data Presentation
Table 1: Dose-Response of this compound on Apoptosis in PC9 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Percentage of Apoptotic Cells (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 ± 0.8 |
| 1 | 8.7 ± 1.2 | 2.1 ± 0.4 | 10.8 ± 1.6 |
| 2.5 | 15.4 ± 2.1 | 4.5 ± 0.7 | 19.9 ± 2.8 |
| 5 | 28.9 ± 3.5 | 8.2 ± 1.1 | 37.1 ± 4.6 |
| 10 | 45.1 ± 4.2 | 15.6 ± 2.3 | 60.7 ± 6.5 |
Data are presented as mean ± standard deviation from three independent experiments. PC9 cells were treated with the indicated concentrations of this compound for 48 hours. Apoptosis was assessed by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Table 2: Time-Course of this compound-Induced Caspase-3/7 Activation
| Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0 | 1.0 |
| 6 | 1.8 ± 0.2 |
| 12 | 3.5 ± 0.4 |
| 24 | 6.2 ± 0.7 |
| 48 | 8.9 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 5 µM this compound. Caspase-3/7 activity was measured using a luminogenic substrate.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., PC9, MCF-7, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant to ensure all apoptotic cells are collected.
-
For suspension cells, collect cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
This compound
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin. An increase in the cleaved forms of caspase-3 and PARP, and changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins are indicative of apoptosis.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway to Apoptosis.
Caption: Experimental Workflow for this compound Apoptosis Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tenovin 3 induces apoptosis and ferroptosis in EGFR 19del non small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tenovin-3 Western Blot Analysis of p53
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3 is a small molecule inhibitor of sirtuins, a class of NAD+-dependent deacetylases.[1][2] Specifically, it has been identified as an inhibitor of SIRT2. Sirtuins, particularly SIRT1 and SIRT2, play a crucial role in regulating the activity of the tumor suppressor protein p53 through deacetylation.[1] Inhibition of these sirtuins by this compound is expected to lead to an increase in p53 acetylation, resulting in its stabilization and accumulation within the cell.[1][2] This activation of p53 can subsequently induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the activation of p53 by observing the increased expression of total p53 protein levels. These application notes provide a detailed protocol for the use of this compound in cell culture to induce p53 accumulation and its subsequent detection by Western blot analysis.
Mechanism of Action: this compound-Induced p53 Activation
This compound functions by inhibiting the deacetylase activity of sirtuins, primarily SIRT2, and to some extent SIRT1. In unstressed cells, p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. SIRT1 can deacetylate p53 at lysine residues, which promotes its ubiquitination by MDM2 and subsequent proteasomal degradation. By inhibiting SIRT1/SIRT2, this compound prevents the deacetylation of p53, leading to its acetylation, stabilization, and accumulation in the nucleus. This activated p53 can then act as a transcription factor, upregulating target genes such as p21, which is involved in cell cycle arrest.
Data Presentation
The following tables summarize expected quantitative data for the effect of this compound on p53 and p21 protein levels in a wild-type p53 cancer cell line (e.g., HCT116) as determined by densitometric analysis of Western blot bands, normalized to a loading control (e.g., GAPDH).
Table 1: Dose-Dependent Effect of this compound on p53 and p21 Protein Levels (24-hour treatment)
| This compound Conc. (µM) | Relative p53 Protein Level (Fold Change) | Relative p21 Protein Level (Fold Change) |
| 0 (DMSO) | 1.0 | 1.0 |
| 1 | 1.8 | 1.5 |
| 5 | 3.5 | 2.8 |
| 10 | 5.2 | 4.1 |
| 20 | 5.5 | 4.3 |
Table 2: Time-Course of this compound (10 µM) Effect on p53 and p21 Protein Levels
| Treatment Time (hours) | Relative p53 Protein Level (Fold Change) | Relative p21 Protein Level (Fold Change) |
| 0 | 1.0 | 1.0 |
| 2 | 1.5 | 1.2 |
| 4 | 2.8 | 2.0 |
| 8 | 4.5 | 3.5 |
| 16 | 5.3 | 4.0 |
| 24 | 5.2 | 4.1 |
Experimental Protocols
This section provides a detailed methodology for the analysis of p53 protein levels by Western blot following treatment of cultured cells with this compound.
Materials and Reagents
-
Cell Line: A cancer cell line with wild-type p53 (e.g., HCT116, A549, MCF7).
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA Protein Assay Kit or similar.
-
Sample Buffer: 4x Laemmli sample buffer with β-mercaptoethanol or DTT.
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: e.g., Towbin buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p53 antibody
-
Rabbit anti-p21 antibody
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imaging system.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed the chosen cell line in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the intensity of the p53 and p21 bands to the corresponding loading control (GAPDH or β-actin) for semi-quantitative analysis.
-
Expected Results
Upon successful execution of this protocol, a dose- and time-dependent increase in the protein levels of total p53 should be observed in cells treated with this compound compared to the vehicle control. A corresponding increase in the downstream target p21 would further confirm the activation of the p53 pathway. These results will provide robust evidence of this compound's on-target activity in stabilizing and activating p53. In contrast, cell lines with mutant or null p53 are not expected to show a significant increase in p53 levels. Additionally, treatment with Tenovin-D3, a preferential SIRT2 inhibitor, has been shown to not increase p53 levels, providing a useful negative control to highlight the role of SIRT1 in p53 regulation.
References
Application Notes and Protocols for Tenovin-3 Induced Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3, a small molecule inhibitor of the sirtuin family of deacetylases, particularly SIRT1 and SIRT2, has emerged as a potential inducer of ferroptosis, a form of iron-dependent regulated cell death. These application notes provide a detailed protocol for inducing ferroptosis in cancer cells using this compound, based on established research. The protocols and data presented herein are intended to guide researchers in studying the mechanisms of this compound-induced ferroptosis and exploring its therapeutic potential.
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and is distinct from other forms of cell death like apoptosis. The induction of ferroptosis by this compound appears to be mediated through the inhibition of sirtuins, leading to the modulation of the p53 tumor suppressor pathway and subsequent downregulation of key ferroptosis regulators such as Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[1][2][3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of ferroptosis in the PC9 non-small cell lung cancer cell line.
| Parameter | Treatment | Observation | Reference |
| Cell Viability | This compound (various concentrations, 48h) | Dose-dependent decrease in cell viability. | [5] |
| SLC7A11 Expression | This compound (dose-dependent, 24h) | Effective reduction in protein expression. | |
| GPX4 Expression | This compound (dose-dependent, 24h) | Effective reduction in protein expression. | |
| NRF2 Expression | This compound (dose-dependent, 24h) | Effective reduction in protein expression. | |
| NCOA4 Expression | This compound (dose-dependent, 24h) | Up-regulation of protein expression. | |
| Reactive Oxygen Species (ROS) | This compound (various concentrations, 24h) | Increased levels of intracellular ROS. | |
| Glutathione (GSH) | This compound (various concentrations, 24h) | Decreased levels of intracellular GSH. | |
| Mitochondrial Membrane Potential (MMP) | This compound (various concentrations, 24h) | Reduced mitochondrial membrane potential. |
Experimental Protocols
Protocol 1: Induction of Ferroptosis in PC9 Cells with this compound
This protocol describes the general procedure for treating PC9 cells with this compound to induce ferroptosis and subsequently assay for key ferroptotic markers.
Materials:
-
PC9 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for specific ferroptosis assays (see below)
Procedure:
-
Cell Seeding: Seed PC9 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound. A suggested starting concentration range is 1-20 µM, based on screening concentrations and observed dose-dependent effects. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2. The 24-hour time point is suitable for observing changes in protein expression and key ferroptotic markers.
-
Endpoint Analysis: Following incubation, harvest the cells and proceed with the desired ferroptosis assays.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
Materials:
-
This compound treated and control cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
PBS
Procedure:
-
After this compound treatment, wash the cells twice with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 20-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Protocol 3: Glutathione (GSH) Assay
Materials:
-
This compound treated and control cells
-
Commercially available glutathione assay kit
Procedure:
-
Harvest the cells after this compound treatment.
-
Follow the manufacturer's instructions for the chosen glutathione assay kit to measure the intracellular GSH levels.
-
A decrease in GSH levels is indicative of increased oxidative stress and is a hallmark of ferroptosis.
Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins
Materials:
-
This compound treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against SLC7A11, GPX4, NRF2, NCOA4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in SLC7A11, GPX4, and NRF2, and an increase in NCOA4 are expected with this compound treatment.
Protocol 5: Assessment of Mitochondrial Membrane Potential (MMP)
Materials:
-
This compound treated and control cells
-
JC-1 staining solution
Procedure:
-
After this compound treatment, incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
-
Analyze the cells by fluorescence microscopy or flow cytometry. A shift from red to green fluorescence indicates a decrease in mitochondrial membrane potential, a feature observed in this compound-induced ferroptosis.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced ferroptosis.
Caption: Experimental workflow for studying this compound-induced ferroptosis.
References
- 1. Tenovin 3 induces apoptosis and ferroptosis in EGFR 19del non small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The roles of sirtuins in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SIRT2 Inhibition Assays Using Tenovin-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its primary cytoplasmic localization and role in deacetylating key proteins, such as α-tubulin, positions it as a critical regulator of cellular processes like cell cycle progression, microtubule dynamics, and metabolic pathways. Tenovin-3 is a cell-permeable small molecule that has been identified as an inhibitor of SIRT2. These application notes provide detailed protocols for utilizing this compound in SIRT2 inhibition assays, offering valuable tools for researchers engaged in drug discovery and the elucidation of SIRT2-mediated signaling pathways.
Mechanism of Action of this compound
This compound is an analog of Tenovin-1 and is known to inhibit the deacetylase activity of sirtuins. While it can also inhibit SIRT1, it has shown considerable activity against SIRT2.[1] The inhibitory mechanism of tenovins is thought to be competitive with the acetylated substrate.[1] By inhibiting SIRT2, this compound can lead to the hyperacetylation of its substrates, most notably α-tubulin at lysine 40. This modulation of protein acetylation can, in turn, affect various cellular functions and signaling cascades.
Quantitative Data: In Vitro Inhibition of Sirtuins by this compound and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related compounds against SIRT2 and other sirtuins, providing a comparative overview of their potency and selectivity.
| Compound | Target Sirtuin | IC50 (µM) | Assay Type | Reference |
| This compound | SIRT2 | Not explicitly quantified, but shown to be an inhibitor | Cellular assays | [1] |
| Tenovin-6 | SIRT1 | ~21 | Fluorometric | [2] |
| SIRT2 | ~10 | Fluorometric | ||
| Tenovin-D3 | SIRT1 | >90 | Fluorometric | |
| SIRT2 | 21.8 ± 2 | Fluorometric | ||
| AGK2 (Control) | SIRT2 | 3.5 | Fluorometric | |
| SirReal2 (Control) | SIRT2 | 0.14 | Fluorometric |
Signaling Pathways Involving SIRT2
SIRT2 is a key regulator in several signaling pathways. Its inhibition by this compound can have significant downstream effects.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Fluorometric SIRT2 Inhibition Assay
This protocol is adapted from commercially available SIRT2 inhibitor screening kits and provides a method for determining the in vitro inhibitory activity of this compound.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (dissolved in DMSO)
-
Nicotinamide (positive control inhibitor)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Ex/Em = 395/541 nm or as specified by the substrate manufacturer)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of this compound and any other test compounds in Assay Buffer. Also, prepare a 2X solution of Nicotinamide.
-
Prepare a substrate mix containing the fluorogenic substrate and NAD+ in Assay Buffer according to the manufacturer's instructions.
-
-
Enzyme and Inhibitor Incubation:
-
Add 5 µL of SIRT2 enzyme solution to each well of the 96-well plate.
-
Add 45 µL of the 2X this compound solution, control inhibitor, or Assay Buffer (for enzyme control) to the respective wells.
-
Include a solvent control (DMSO) to account for any effects of the solvent on enzyme activity.
-
Mix gently and incubate for 5-10 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Add 40 µL of the substrate mix to each well to initiate the reaction.
-
Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Measurement:
-
Add 10 µL of Developer solution to each well.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of this compound well / Fluorescence of Enzyme Control well)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation in Cells
This protocol describes how to assess the in-cell activity of this compound by measuring the acetylation level of its known substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-Tubulin (Lys40) and anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-Tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-α-Tubulin antibody as a loading control.
-
Quantify the band intensities and normalize the acetyl-α-Tubulin signal to the total α-Tubulin signal.
-
Experimental Workflow Diagram
Caption: Workflow for SIRT2 inhibition assays using this compound.
Conclusion
This compound serves as a valuable chemical probe for studying the biological functions of SIRT2. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in both in vitro and in-cell SIRT2 inhibition assays. These methods will aid in the identification and characterization of novel SIRT2 inhibitors and the further elucidation of SIRT2-dependent signaling pathways.
References
Tenovin-3 Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3 is a potent small-molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2.[1][2] Sirtuins play a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting SIRT1 and SIRT2, this compound can lead to the activation of the tumor suppressor protein p53, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3] This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT and CCK-8 assays.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through the inhibition of SIRT1 and SIRT2. SIRT1 is known to deacetylate and inactivate the tumor suppressor protein p53.[1] Inhibition of SIRT1 by this compound leads to an increase in acetylated p53, which is the active form of the protein. Activated p53 can then induce the transcription of target genes involved in cell cycle arrest (such as p21) and apoptosis. SIRT2 is involved in the deacetylation of various substrates, including α-tubulin, and its inhibition can also contribute to cytotoxic effects.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a this compound cell viability experiment on two different cancer cell lines, illustrating a dose-dependent effect.
| This compound Concentration (µM) | HeLa % Viability (Mean ± SD) | A549 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 92 ± 3.8 | 95 ± 4.2 |
| 5 | 75 ± 5.2 | 81 ± 3.9 |
| 10 | 51 ± 4.1 | 62 ± 4.5 |
| 25 | 28 ± 3.5 | 40 ± 3.7 |
| 50 | 15 ± 2.9 | 22 ± 3.1 |
Experimental Protocols
This section provides detailed protocols for the MTT and CCK-8 assays to determine the effect of this compound on cell viability.
Experimental Workflow
The general workflow for assessing cell viability after treatment with this compound is outlined below.
Caption: General workflow for cell viability assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate at 1,000 xg for 5 minutes and carefully aspirate the medium.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Protocol 2: CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye that is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Inoculate a 96-well plate with 100 µL of cell suspension per well (typically 2,000-5,000 cells/well, but this should be optimized for your cell line). Incubate the plate for 24 hours in a humidified incubator (at 37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 10 µL of the diluted compound solutions to the corresponding wells.
-
Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles, as they can interfere with the absorbance reading.
-
Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time can be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium and CCK-8 solution only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
References
Determining the IC50 of Tenovin-3 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-3 is a small molecule inhibitor of sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family. Sirtuins play a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Dysregulation of sirtuin activity has been implicated in the pathogenesis of cancer, making them attractive targets for therapeutic intervention. This compound has been shown to exhibit anti-proliferative effects in cancer cells by inducing cell death through mechanisms such as apoptosis and ferroptosis. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with an overview of its mechanism of action.
Data Presentation: IC50 of this compound in Cancer Cell Lines
The following table summarizes the available data on the anti-proliferative activity of this compound in different human cancer cell lines. It is important to note that publicly available IC50 values for this compound are limited. The data presented here is based on a study that demonstrated the dose-dependent inhibitory effect of this compound on non-small cell lung cancer (NSCLC) cells.
| Cell Line | Tissue of Origin | IC50 (µM) | Notes |
| PC9 | Lung (Non-Small Cell Lung Cancer) | Not explicitly stated, but significant inhibition of colony formation observed at 1, 2, and 4 µM. | This compound showed a more potent inhibitory effect on PC9 cells (EGFR exon 19 deletion) compared to other NSCLC cell lines such as NCI-H1975, NCI-H1650, and NCI-H8827. It also exhibited greater selectivity for cancer cells over normal human bronchial epithelial cells (NHBE and BEAS-2B). |
| NCI-H1975 | Lung (Non-Small Cell Lung Cancer) | Less sensitive than PC9 | - |
| NCI-H1650 | Lung (Non-Small Cell Lung Cancer) | Less sensitive than PC9 | - |
| NCI-H8827 | Lung (Non-Small Cell Lung Cancer) | Less sensitive than PC9 | - |
| NHBE | Lung (Normal Bronchial Epithelium) | Less sensitive than PC9 | - |
| BEAS-2B | Lung (Normal Bronchial Epithelium) | Less sensitive than PC9 | - |
Note: The lack of a specific IC50 value for PC9 cells in the source material necessitates further experimental determination using the protocols outlined below. The provided concentrations give an effective range for initial experiments.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound primarily functions as a SIRT2 inhibitor. This inhibition leads to downstream effects that promote apoptosis and ferroptosis in cancer cells. One of the key mechanisms involves the mitochondrial pathway of apoptosis.
Caption: Mechanism of this compound induced cell death.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound using cell-based viability assays.
Application Notes: Immunofluorescence Staining After Tenovin-3 Treatment
Introduction
Tenovin-3 is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, primarily targeting SIRT1 and SIRT2.[1][2][3] Sirtuins play a critical role in various cellular processes, including cell cycle regulation, DNA repair, and metabolism, by deacetylating histone and non-histone protein targets.[3] The inhibition of SIRT1 by tenovins leads to the hyperacetylation and activation of the tumor suppressor protein p53, promoting the transcription of downstream targets like p21 and inducing cell cycle arrest or apoptosis.[3] Inhibition of SIRT2 results in the hyperacetylation of its substrates, such as α-tubulin. Furthermore, tenovins have been shown to modulate autophagy by impairing autophagic flux, a mechanism that can be independent of their effects on sirtuins and p53.
Immunofluorescence (IF) is an indispensable technique for visualizing the subcellular localization and quantifying the expression levels of specific proteins. Following this compound treatment, IF can be employed to elucidate the compound's mechanism of action by observing changes in key protein markers associated with the p53 pathway, sirtuin activity, and autophagy. This document provides detailed protocols and application notes for conducting immunofluorescence staining on cultured cells treated with this compound.
Key Immunofluorescence Targets After this compound Treatment
-
p53 : To observe the stabilization and nuclear accumulation of the p53 protein.
-
Acetylated-p53 (Lys382) : To directly visualize the consequence of SIRT1 inhibition, which leads to increased p53 acetylation and activation.
-
p21 (CDKN1A) : To monitor the activation of p53-dependent transcription. Some tenovin analogs can also induce p21 in a p53-independent manner.
-
Acetylated-α-tubulin (Lys40) : To directly visualize the inhibition of SIRT2 activity.
-
LC3 (Microtubule-associated protein 1 light chain 3) : To monitor the accumulation of autophagosomes (LC3-II puncta), indicative of autophagy modulation.
-
p62/SQSTM1 : To assess autophagic flux. An accumulation of p62 suggests a blockage in the late stages of autophagy.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound inhibits SIRT1 and SIRT2, leading to distinct downstream cellular effects. SIRT1 inhibition results in the acetylation and activation of p53, while SIRT2 inhibition leads to the acetylation of α-tubulin.
Caption: this compound inhibits SIRT1 and SIRT2, activating p53 and increasing α-tubulin acetylation.
This compound Effect on Autophagic Flux
Tenovins can block autophagic flux, leading to the accumulation of autophagosomes and the autophagy substrate p62. This is due to the impairment of lysosomal function, preventing the degradation of autophagic cargo.
Caption: Tenovins impair lysosomal function, blocking autophagic flux and causing LC3-II/p62 buildup.
Data Presentation
The following table summarizes the expected quantitative and qualitative changes observable by immunofluorescence after treating cells with this compound.
| Target Protein | Cellular Pathway | Expected Change After this compound Treatment | Method of Quantification |
| Total p53 | p53 Pathway | Increased fluorescence intensity, primarily in the nucleus. | Mean nuclear fluorescence intensity. |
| Acetylated-p53 (K382) | Sirtuin Activity / p53 | Significant increase in nuclear fluorescence intensity. | Mean nuclear fluorescence intensity. |
| p21 | p53 Pathway | Increased nuclear fluorescence intensity. | Percentage of p21-positive nuclei. |
| Acetylated-α-tubulin (K40) | Sirtuin Activity | Increased fluorescence of cytoplasmic microtubule network. | Mean cytoplasmic fluorescence intensity. |
| LC3 | Autophagy | Increased number and intensity of cytoplasmic puncta. | Number of puncta per cell. |
| p62/SQSTM1 | Autophagy | Increased formation of cytoplasmic aggregates/puncta. | Mean fluorescence intensity of aggregates. |
Experimental Protocols
This section provides a detailed protocol for performing immunofluorescence staining on cultured adherent cells treated with this compound.
Immunofluorescence Experimental Workflow
Caption: Workflow for immunofluorescence staining of cells after this compound treatment.
Detailed Methodology
Materials and Reagents:
-
Cell line of interest (e.g., MCF-7, HCT116)
-
Sterile glass coverslips (12 mm or 18 mm)
-
Multi-well culture plates (e.g., 12-well or 24-well)
-
This compound (Selleck Chemicals or similar)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% (w/v) in PBS
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies (see table above for suggestions)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594, 647)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation. c. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2). d. Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations (e.g., 1-10 µM) in pre-warmed complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO. e. Aspirate the old medium from the cells and add the medium containing this compound or vehicle control. f. Incubate for the desired treatment duration (e.g., 8, 16, or 24 hours).
-
Fixation: a. Aspirate the culture medium and gently wash the cells twice with 1x PBS. b. Add 4% PFA in PBS to each well to cover the coverslips. c. Incubate for 15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with 1x PBS, for 5 minutes each wash.
-
Permeabilization: a. Add 0.25% Triton X-100 in PBS to each well. b. Incubate for 10 minutes at room temperature. This step is necessary for intracellular targets. c. Aspirate the permeabilization buffer and wash three times with 1x PBS, for 5 minutes each wash.
-
Blocking: a. Prepare a blocking buffer of 1% BSA in PBS with 0.1% Tween-20 (PBST). b. Add the blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody to its predetermined optimal concentration in the blocking buffer. b. Aspirate the blocking buffer from the wells. c. Add the diluted primary antibody solution to each coverslip. d. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST, for 5 minutes each wash. b. Dilute the appropriate fluorophore-conjugated secondary antibody in the blocking buffer (typically 1:500 to 1:1000 dilution). Protect from light from this point forward. c. Add the diluted secondary antibody to each coverslip. d. Incubate for 1-2 hours at room temperature in the dark.
-
Nuclear Counterstaining: a. Aspirate the secondary antibody solution and wash three times with PBST, for 5 minutes each wash. b. If desired, incubate the cells with a nuclear stain like DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature. c. Wash twice with PBS.
-
Mounting and Imaging: a. Using fine-tipped forceps, carefully remove the coverslips from the wells. b. Briefly dip the coverslip in distilled water to remove salt crystals. c. Wick away excess water from the edge of the coverslip using a lab wipe. d. Place a small drop of antifade mounting medium onto a clean microscope slide. e. Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles. f. Seal the edges of the coverslip with clear nail polish if necessary and allow the mounting medium to cure as per the manufacturer's instructions. g. Store slides at 4°C in the dark until ready for imaging on a fluorescence or confocal microscope.
References
Application Notes and Protocols for Tenovin-3 Stock Solution Preparation in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenovin-3 is a potent and specific small molecule inhibitor of the NAD+-dependent protein deacetylases SIRT1 and SIRT2.[1] These sirtuins play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis, primarily through the deacetylation of key proteins such as p53.[2] By inhibiting SIRT1 and SIRT2, this compound leads to the hyperacetylation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2] This makes this compound a valuable tool for cancer research and a potential therapeutic agent. Analogs such as Tenovin-1 and Tenovin-6 have also been identified as p53 activators that inhibit SIRT1 and SIRT2.[3] A related compound, Tenovin-D3, is a more selective inhibitor of SIRT2 and can induce p21 expression independently of p53.
These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with methods for evaluating its biological activity.
Physicochemical Properties and Solubility
A clear understanding of this compound's properties is crucial for its effective use in experimental settings.
| Property | Value | References |
| Molecular Weight | 327.44 g/mol | |
| Formula | C18H21N3OS | |
| CAS Number | 1011301-27-1 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility in DMSO | ≥14.45 mg/mL; 65 mg/mL (198.5 mM) | |
| Solubility in Ethanol | ≥2.88 mg/mL (with gentle warming) | |
| Solubility in Water | Insoluble |
Note: The use of fresh, high-quality DMSO is recommended as moisture can reduce the solubility of this compound.
Protocol for Preparing this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, for example, weigh out 3.27 mg of this compound and dissolve it in 1 mL of DMSO. For a 50 mM stock, use 16.37 mg in 1 mL of DMSO.
-
Dissolve this compound in DMSO. Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution. Vortex the solution vigorously. If necessary, sonicate the vial or warm it gently in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure no precipitate is present.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions. Store the powdered form of this compound at -20°C for up to 3 years. The DMSO stock solution is stable for up to 1 year when stored at -80°C and for 1 month at -20°C.
Table of Stock Solution Storage Stability:
| Storage Temperature | Duration in Solvent | References |
| -80°C | 1 year | |
| -20°C | 1 month |
Experimental Workflow for Cell Culture Treatment
The following diagram illustrates a typical workflow for treating cells with this compound.
Caption: Workflow for preparing and using this compound in cell culture experiments.
This compound Signaling Pathway
This compound inhibits SIRT1 and SIRT2, leading to the activation of the p53 tumor suppressor pathway.
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
Protocols for Evaluating this compound Efficacy
To assess the biological effects of this compound, a variety of cell-based assays can be employed.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound treatment media
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat with this compound: Replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize formazan: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Analyze data: Calculate cell viability as a percentage of the control (DMSO-treated) cells.
This protocol is used to detect changes in the levels of total p53 and its acetylated form. Tenovin-1, a related compound, has been shown to increase p53 protein levels within 2 hours of treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-acetyl-p53)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates: Lyse cells treated with this compound and control cells using an appropriate lysis buffer.
-
Determine protein concentration: Use a protein assay (e.g., BCA) to determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with primary antibodies against p53 and acetylated p53 overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
These protocols provide a comprehensive guide for the preparation and use of this compound in cell culture. By following these detailed methodologies, researchers can effectively investigate the biological effects of this potent SIRT1/SIRT2 inhibitor and its potential applications in drug discovery and development.
References
Application Notes: Tenovin-3 In Vivo Experimental Design
Introduction
Tenovin-3 is a small molecule inhibitor of the NAD+-dependent deacetylase SIRT2.[1] Its mechanism of action is linked to the activation of the tumor suppressor protein p53, making it a compound of interest for cancer research.[1][2] Like its analogs Tenovin-1 and Tenovin-6 which inhibit both SIRT1 and SIRT2, this compound can induce cell cycle arrest and apoptosis in tumor cells.[3][4] Furthermore, several tenovins have been shown to impair autophagy by blocking autophagic flux, a mechanism that may contribute to their anti-tumor activity and can be independent of p53 status.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo experiments using this compound. The protocols and data presented are based on published studies of this compound and its close analogs.
Mechanism of Action
This compound exerts its biological effects primarily through two interconnected pathways:
-
Sirtuin Inhibition and p53 Activation: this compound inhibits SIRT2, a class III histone deacetylase. Inhibition of sirtuins (SIRT1 and SIRT2 for analogs like Tenovin-1 and -6) leads to the hyperacetylation of various protein targets. This prevents the degradation of p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates target genes like CDKN1A (p21), which mediates cell cycle arrest, and other genes involved in apoptosis.
-
Inhibition of Autophagic Flux: Certain tenovins have been demonstrated to block autophagic flux, the process of degradation and recycling of cellular components through autophagy. This leads to the accumulation of autophagosomes and the autophagy-related protein LC3-II. This effect can be independent of SIRT1 and p53, suggesting an alternative mechanism of cytotoxicity.
Signaling Pathway of this compound
Caption: this compound inhibits SIRT2, activating the p53 pathway, and blocks autophagic flux.
In Vivo Experimental Design
Designing a robust in vivo study is critical for evaluating the efficacy and toxicity of this compound. Key considerations include animal model selection, compound formulation, and dosing strategy.
1. Animal Model Selection
-
Xenograft Models: For anti-cancer studies, human tumor cell lines are typically implanted into immunodeficient mice. SCID or NOD/SCID mice are commonly used as they support the growth of human cells. The choice of cell line should be based on the research question (e.g., a melanoma cell line like ARN8 for which Tenovin analog data exists).
-
Syngeneic Models: To study the effects of this compound in the context of a competent immune system, syngeneic models (mouse tumor cells implanted in immunocompetent mice of the same strain) can be used.
2. This compound Preparation and Administration
This compound is insoluble in water and ethanol but soluble in DMSO. Care must be taken to prepare a formulation suitable for in vivo use that minimizes toxicity from the vehicle.
| Parameter | Recommendation | Reference |
| Solubility | DMSO: 65 mg/mL. Insoluble in water and ethanol. | |
| Formulation (IP) | Based on the more soluble analog Tenovin-6, a formulation in 20% cyclodextrin (e.g., Captisol®) can be considered to improve solubility for intraperitoneal (IP) injections. A pilot formulation study is recommended. | |
| Formulation (PO) | For oral administration (PO), this compound can be prepared as a homogenous suspension in a vehicle like 0.5% or 1% Carboxymethylcellulose sodium (CMC-Na). | |
| Administration | Intraperitoneal (IP) injection is a common route for preclinical anti-cancer agents. Oral gavage (PO) is an alternative that can also be explored. The choice depends on the desired pharmacokinetic profile and experimental goals. |
3. Dosage and Treatment Schedule
While specific in vivo dosage for this compound is not well-documented, data from its analogs Tenovin-1 and Tenovin-6 provide a starting point for a dose-finding study.
| Compound | Animal Model | Dosage | Route | Vehicle | Key Finding | Reference |
| Tenovin-1 | SCID Mice | 92.5 mg/kg | IP | Not Specified | Showed indications of reducing tumor growth. | |
| Tenovin-6 | SCID Mice | 50 mg/kg | IP | 20% Cyclodextrin | Significantly delayed tumor growth. |
Recommendation: A preliminary dose-escalation or Maximum Tolerated Dose (MTD) study is essential before commencing efficacy studies with this compound. A suggested starting range could be 25-100 mg/kg administered daily, bracketing the effective dose of Tenovin-6.
4. Experimental Groups
A typical efficacy study should include the following groups:
| Group | Treatment | Purpose |
| 1. Vehicle Control | Vehicle only (e.g., 20% Cyclodextrin or CMC-Na) | To control for effects of the vehicle and experimental procedures. |
| 2. This compound Low Dose | This compound at Dose X (e.g., 25 mg/kg) | To assess efficacy at a lower, potentially less toxic dose. |
| 3. This compound High Dose | This compound at Dose Y (e.g., 50 mg/kg) | To assess efficacy at a higher dose, potentially near the MTD. |
| 4. Positive Control | Standard-of-care chemotherapy (optional) | To benchmark the efficacy of this compound against a known anti-tumor agent. |
General In Vivo Experimental Workflow
Caption: Workflow for a typical this compound in vivo efficacy study in a xenograft model.
Experimental Protocols
Protocol 1: Tumor Xenograft Model and Efficacy Assessment
This protocol describes the establishment of a subcutaneous xenograft model and the assessment of this compound's anti-tumor efficacy.
Materials:
-
Immunodeficient mice (e.g., SCID), 6-8 weeks old.
-
Tumor cells (e.g., ARN8 melanoma) in sterile PBS.
-
Matrigel (optional, can improve tumor take-rate).
-
This compound formulation and vehicle control.
-
Digital calipers.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile, cold PBS (or a PBS/Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100 µL. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor appearance. Once tumors are palpable, begin measuring with digital calipers.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomly assign mice to the experimental groups defined above (n=8-10 mice per group is recommended).
-
Treatment: Administer this compound or vehicle control daily via the chosen route (IP or PO) based on the animal's most recent body weight.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Humane Endpoints: Continue treatment for a predefined period (e.g., 15-21 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines (e.g., 2000 mm³ or if ulceration occurs). Monitor for signs of toxicity, including >20% body weight loss, lethargy, or distress.
-
Tissue Collection: At the endpoint, euthanize mice and carefully excise the tumors. Weigh the tumors and collect samples for downstream analysis (freeze in liquid nitrogen for protein/RNA or fix in formalin for histology).
Protocol 2: Assessment of p53 Activation in Tumor Tissue
This protocol uses Western blotting to measure the levels of p53 and its downstream target, p21, in tumor lysates.
Materials:
-
Excised tumor tissue, snap-frozen.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Protein Extraction: Homogenize ~30-50 mg of frozen tumor tissue in ice-cold RIPA buffer.
-
Lysate Preparation: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and loading dye. b. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. e. Incubate the membrane with primary antibodies (p53, p21, β-actin) overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of p53 and p21 to the β-actin loading control. Compare levels between this compound treated and vehicle control groups.
Protocol 3: Assessment of Autophagic Flux Inhibition
This protocol measures the accumulation of LC3-II and p62/SQSTM1, markers of autophagic flux blockage.
Materials:
-
Same as for Protocol 2.
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin.
Procedure:
-
Sample Preparation and Western Blotting: Follow steps 1-4 from Protocol 2.
-
Antibody Incubation: a. Incubate the membrane with primary antibodies against LC3B, p62, and β-actin. The anti-LC3B antibody will detect both the cytosolic LC3-I (higher band) and the lipidated, autophagosome-associated LC3-II (lower band). b. Proceed with washing, secondary antibody incubation, and detection as described above.
-
Analysis: a. Quantify the ratio of LC3-II to LC3-I (or LC3-II to β-actin). An increase in this ratio in this compound treated samples suggests the accumulation of autophagosomes. b. Quantify the level of p62 normalized to β-actin. p62 is a protein that is normally degraded during autophagy, so its accumulation indicates a blockage in the process. c. Compare the results from the this compound treated groups to the vehicle control. An increase in both LC3-II and p62 is a strong indicator of inhibited autophagic flux.
Logical Flow for Efficacy and Biomarker Analysis
Caption: Logical relationship between data collection, efficacy, and biomarker analysis.
References
Troubleshooting & Optimization
improving Tenovin-3 solubility for in vitro assays
Welcome to the technical support center for Tenovin-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is practically insoluble in water and ethanol.[2] For best results, use fresh, anhydrous, or molecular sieves-dried DMSO, as the presence of moisture can reduce the solubility of this compound.
Q2: I am observing precipitation after adding my this compound DMSO stock solution to the cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon addition of a DMSO stock solution to an aqueous medium (like cell culture media) is a common issue for hydrophobic compounds like this compound. This phenomenon, often called "solvent shock," occurs when the compound rapidly leaves the DMSO and enters the aqueous environment where it is not readily soluble.
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally at or below 0.1%, although many cell lines can tolerate up to 0.5%. A lower final DMSO concentration minimizes solvent effects on the cells and reduces the likelihood of precipitation.
-
Mixing Technique: Add the this compound DMSO stock solution to your pre-warmed (37°C) cell culture medium dropwise while gently swirling the medium. Do not add the medium to the DMSO stock. This gradual dilution allows for better dispersion of the compound.
-
Working Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in the final aqueous solution. Consider lowering the final working concentration of this compound in your assay.
Q3: What is the stability of this compound in powder form and in a DMSO stock solution?
A3: As a powder, this compound is stable for at least 3 years when stored at -20°C. Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -80°C for up to one year, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: Can I use sonication or warming to help dissolve this compound?
A4: Yes, gentle warming to 37°C and brief sonication can aid in the dissolution of this compound in DMSO. Ensure the vial is tightly capped during these procedures to prevent contamination and solvent evaporation.
Data Presentation
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 65 | 198.5 | |
| DMSO | ≥31 | ≥94.7 | |
| DMSO | ≥14.45 | ≥44.1 | |
| DMF | 0.5 | 1.53 | |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - | |
| Ethanol (with gentle warming) | ≥2.88 | ≥8.8 |
Note: The variability in reported DMSO solubility may be due to differences in the purity of this compound, the grade and water content of the DMSO used, and the methods employed for solubility determination.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous/molecular sieves-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass of this compound: The molecular weight of this compound is 327.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.27 mg of this compound.
-
Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.27 mg of this compound.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C for 10-15 minutes and/or sonicate for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Procedure for Preparing a Working Solution in Cell Culture Medium (e.g., 10 µM):
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm the medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Dilute the stock solution: To prepare a 10 µM working solution, you will perform a 1:1000 dilution. For example, to prepare 10 mL of working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed medium.
-
Mixing: Add the stock solution dropwise to the medium while gently swirling the tube or flask. This gradual addition is crucial to prevent precipitation.
-
Final DMSO concentration: This dilution will result in a final DMSO concentration of 0.1%.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
Technical Support Center: Optimizing Tenovin-3 Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tenovin-3 for apoptosis induction. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
This compound is an inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][2] By inhibiting SIRT2, this compound can lead to the activation of the tumor suppressor protein p53, although some analogs may also function in a p53-independent manner.[3][4] The activation of pro-apoptotic pathways ultimately converges on the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent caspase activation.[5]
Q2: What is a recommended starting concentration for this compound?
The optimal concentration of this compound is highly cell-line dependent. A common starting point for in vitro studies is in the low micromolar range. For example, in PC9 non-small cell lung cancer cells, concentrations around 5-10 µM have been shown to induce apoptosis. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.1% to minimize solvent-induced toxicity.
Q4: How long should I treat my cells with this compound?
The optimal treatment time will vary depending on the cell line and the concentration of this compound used. A time-course experiment is recommended to determine the ideal duration. Apoptotic effects can often be observed within 24 to 48 hours of treatment.
Troubleshooting Guide
Issue 1: Low or no apoptosis is observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal concentration for your cell line. |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for apoptosis induction. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound due to factors like high expression of anti-apoptotic proteins (e.g., Bcl-2) or mutations in the p53 pathway. Consider using a different cell line or co-treatment with a sensitizing agent. |
| Reagent Degradation | Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Poor Cell Health | Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment. Over-confluent or unhealthy cells may not respond as expected. |
| Incorrect Assay Technique | Review your apoptosis detection protocol to ensure all steps are performed correctly. For Annexin V/PI staining, ensure buffers are correctly prepared and incubation times are followed. |
Issue 2: High levels of necrosis are observed instead of apoptosis.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | High concentrations of this compound can lead to cytotoxicity and necrosis. Reduce the concentration and perform a careful dose-response study to find a concentration that induces apoptosis with minimal necrosis. |
| Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is not exceeding 0.1%. Run a vehicle control (DMSO only) to assess its effect on cell viability. |
| Prolonged Incubation | Extended treatment times can lead to secondary necrosis in cells that have already undergone apoptosis. Shorten the incubation period in your time-course experiment. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Seeding Density | Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to treatment. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound from the same stock solution for each experiment to ensure consistency. |
| Fluctuations in Incubation Conditions | Maintain consistent incubator conditions (temperature, CO2 levels, and humidity) as these can impact cell health and drug efficacy. |
Quantitative Data Summary
The following table summarizes effective concentrations of this compound and related compounds in various cell lines. Note that optimal concentrations can vary based on experimental conditions.
| Compound | Cell Line | Effective Concentration for Apoptosis | Treatment Duration | Reference |
| This compound | PC9 (Non-small cell lung cancer) | 5-10 µM | 48 hours | |
| This compound | MCF-7 (Breast cancer) | ~10 µM (for p53 activation) | 6 hours | |
| Tenovin-1 | Various tumor cell lines | 10 µM | 4 days | |
| Tenovin-6 | HCT116 (Colon cancer) | Not specified (inhibits SirT1/T2) | Not specified | |
| Tenovin-D3 | H1299 (Lung cancer) | Not specified (induces acetylated α-tubulin) | 16 hours |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined time period.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Western Blotting for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin). An increase in the ratio of cleaved to full-length forms of caspases and PARP, or an increase in the Bax/Bcl-2 ratio, is indicative of apoptosis.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tenovin-3 Off-Target Effects on DHODH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Tenovin-3 on dihydroorotate dehydrogenase (DHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a derivative of Tenovin and is recognized as an inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family.[1][2] Tenovins, in general, were initially identified as small molecules that can activate the p53 tumor suppressor pathway.[3]
Q2: I'm observing unexpected cellular phenotypes with this compound that don't align with SIRT2 inhibition. Could there be an off-target effect?
Yes, it is possible. Small molecule inhibitors can sometimes interact with proteins other than their intended target, leading to off-target effects.[4][5] Several analogues of Tenovin, such as Tenovin-1 and Tenovin-6, have been reported to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. Given the structural similarity, it is plausible that this compound also exhibits off-target activity against DHODH.
Q3: What is DHODH and why would its inhibition cause significant cellular changes?
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital cellular components. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest, inhibition of proliferation, and in some cases, apoptosis.
Q4: How can I experimentally confirm if this compound is inhibiting DHODH in my system?
There are several experimental approaches you can take:
-
DHODH Enzymatic Assay: Directly measure the inhibitory effect of this compound on purified DHODH enzyme activity.
-
Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to DHODH in intact cells. Ligand binding typically stabilizes the target protein against thermal denaturation.
-
Uridine Rescue Experiment: If the observed phenotype is due to DHODH inhibition, supplementing the cell culture medium with uridine should rescue the effect by replenishing the pyrimidine pool through the salvage pathway.
-
Metabolite Analysis: Use techniques like mass spectrometry to measure the accumulation of the DHODH substrate, dihydroorotate, in this compound-treated cells.
Q5: Are there known IC50 values for this compound against SIRT2 and DHODH?
Quantitative Data: Inhibitory Potency of Tenovins
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for Tenovin analogues against their primary targets and DHODH. This data can be used for comparative purposes when designing experiments to investigate the off-target effects of this compound.
| Compound | Primary Target(s) | IC50 (µM) vs. Primary Target(s) | Off-Target | IC50 (µM) vs. Off-Target (DHODH) | Reference(s) |
| This compound | SIRT2 | Not Reported | DHODH | Not Reported | |
| Tenovin-D3 | SIRT2 | 21.8 | SIRT1 | > 90 | |
| Tenovin-1 | SIRT1/SIRT2 | Not Reported (low solubility) | DHODH | ~0.113 | |
| Tenovin-6 | SIRT1 / SIRT2 | 21 / 10 | DHODH | ~0.537 |
Note: The absence of a reported IC50 value for this compound necessitates careful experimental determination of its potency against both SIRT2 and DHODH.
Experimental Protocols
Kinetic DHODH Enzyme Inhibition Assay
This protocol is adapted from a method used to assess the effect of tenovins on DHODH enzymatic activity.
Objective: To determine the IC50 of this compound against purified human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
Brequinar (positive control)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Prepare a serial dilution of this compound and the positive control (Brequinar) in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound, Brequinar, or DMSO (vehicle control) to the appropriate wells.
-
Add the DHODH enzyme to all wells.
-
Add Decylubiquinone and DCIP to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, dihydroorotate.
-
Immediately begin kinetic reading of the absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression.
Uridine Rescue Experiment
Objective: To determine if the cellular effects of this compound can be reversed by supplementing with uridine, which would indicate an on-target effect on the pyrimidine synthesis pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare a set of this compound dilutions in complete culture medium supplemented with a final concentration of 100 µM uridine.
-
Include control wells with:
-
Vehicle (DMSO) only
-
Vehicle (DMSO) + 100 µM Uridine
-
This compound dilutions without uridine
-
This compound dilutions with 100 µM Uridine
-
-
Treat the cells with the respective conditions and incubate for a period relevant to your observed phenotype (e.g., 48-72 hours).
-
Assess cell viability using your chosen method.
-
Compare the viability of cells treated with this compound alone to those co-treated with uridine. A significant restoration of cell viability in the presence of uridine suggests that the primary effect of this compound is due to the inhibition of de novo pyrimidine synthesis.
Visualizations
Signaling Pathway: DHODH in De Novo Pyrimidine Synthesis
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition by this compound.
Experimental Workflow: Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound on DHODH.
Logical Relationship: Confirming DHODH as an Off-Target
Caption: Converging lines of evidence to confirm DHODH as an off-target of this compound.
References
minimizing Tenovin-3 cytotoxicity in normal cells
An Experimental Guide to Minimizing Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Tenovin-3. The focus is on strategies to minimize its cytotoxic effects on normal cells while maximizing its efficacy against cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins.[1][2] By inhibiting SIRT2, this compound can lead to an increase in the acetylation of various protein targets, which in turn can affect cellular processes like cell cycle progression and apoptosis.[2] Some evidence also suggests that like other tenovins, it may also have an effect on SIRT1 and p53 levels.[1]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: The targets of this compound, particularly SIRT2, are not exclusive to cancer cells and play roles in the normal physiological processes of healthy cells, including cell cycle regulation.[3] Therefore, inhibition of these targets can disrupt normal cellular function and lead to cytotoxicity. However, the effect on normal cells is often cytostatic (growth-arresting) and reversible, in contrast to the cytotoxic (cell-killing) effect often observed in cancer cells.
Q3: What is "cyclotherapy" and how can it be applied with this compound?
A3: Cyclotherapy is an experimental strategy designed to protect normal cells from the toxic effects of chemotherapy. The principle is to pre-treat cells with a compound that induces a temporary cell cycle arrest, specifically in normal (p53-proficient) cells. Since many chemotherapeutic agents target rapidly dividing cells, this protective arrest makes normal cells less susceptible to the drug's cytotoxic effects. Given that Tenovins can activate p53, which in turn can induce cell cycle arrest, this compound could potentially be used in a cyclotherapy-like approach to protect normal cells.
Q4: Can this compound induce p21 in a p53-independent manner?
A4: Yes, studies on Tenovin analogs like Tenovin-D3 have shown that inhibition of SIRT2 can lead to an increase in the expression of the cell-cycle inhibitor p21 in a manner that is independent of p53 status. This suggests that this compound may also have the ability to induce p21 through pathways that are not reliant on functional p53. The induction of p21 is a key factor in cell cycle arrest.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal cell lines (e.g., NHDF). | 1. This compound concentration is too high.2. Prolonged exposure time.3. The specific normal cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the optimal concentration with the largest therapeutic window.2. Reduce the incubation time.3. Consider using a different normal cell line for comparison.4. Implement a "wash-out" experiment to see if the effect is reversible. |
| No significant difference in cytotoxicity between normal and cancer cells. | 1. The cancer cell line used has a functional p53 pathway, leading to cell cycle arrest similar to normal cells.2. The cancer cell line may have other resistance mechanisms.3. The experimental endpoint is not capturing the differential effect (e.g., apoptosis vs. senescence). | 1. Use a cancer cell line with a mutated or null p53 status for comparison.2. Combine this compound with another chemotherapeutic agent to exploit potential synergistic effects in cancer cells.3. Use assays that can distinguish between apoptosis (more common in cancer cells) and cell cycle arrest (expected in normal cells), such as Annexin V staining in combination with cell cycle analysis. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency.2. Degradation of this compound stock solution.3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and seed them to reach a consistent confluency at the time of treatment.2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure solubility in the chosen solvent (e.g., fresh DMSO).3. Standardize all incubation times precisely. |
Data Presentation
A crucial step in assessing the therapeutic potential of this compound is to determine its therapeutic window. This is often represented by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A higher IC50 value for normal cells indicates lower cytotoxicity and a better safety profile.
Table 1: Example IC50 Values for Tenovin-6 (a close analog of this compound) in Various Cancer Cell Lines.
Note: This data is for Tenovin-6 and should be used as a reference. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HCT116 | Colon Cancer | Wild-Type | ~1.26 - 2.58 |
| HT29 | Colon Cancer | Mutant | ~1.26 - 2.58 |
| DLD-1 | Colon Cancer | Mutant | ~1.26 - 2.58 |
| SW480 | Colon Cancer | Mutant | ~1.26 - 2.58 |
| CaCo2 | Colon Cancer | Wild-Type | ~8.21 |
Data derived from studies on Tenovin-6 in colon cancer cell lines.
Table 2: Template for Recording Experimental IC50 Values for this compound.
| Cell Line | Cell Type (e.g., Normal Fibroblast, Breast Cancer) | p53 Status | This compound IC50 (µM) | Selectivity Index (IC50 Normal / IC50 Cancer) |
| e.g., NHDF | Normal Dermal Fibroblast | Wild-Type | N/A | |
| e.g., MCF-7 | Breast Cancer | Wild-Type | ||
| e.g., MDA-MB-231 | Breast Cancer | Mutant | ||
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound in both normal and cancerous cell lines.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Appropriate cell culture medium (e.g., DMEM for NHDFs)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture normal (e.g., NHDF) and cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cyclotherapy-based Protection of Normal Cells
This protocol is designed to assess if pre-treatment with a low dose of this compound can protect normal cells from a subsequent cytotoxic agent.
Materials:
-
This compound
-
A cell-cycle-dependent cytotoxic agent (e.g., Doxorubicin, Paclitaxel)
-
Normal cell line (p53 wild-type, e.g., NHDF)
-
Cancer cell line (p53 mutant, e.g., MDA-MB-231)
-
Reagents for cytotoxicity assay (as in Protocol 1)
-
Reagents for cell cycle analysis (e.g., Propidium Iodide staining kit)
Procedure:
-
Cell Seeding:
-
Seed both normal and cancer cells in parallel in 96-well plates (for viability) and 6-well plates (for cell cycle analysis).
-
-
Experimental Groups:
-
Untreated control
-
This compound only (low dose, e.g., 0.5-1 µM)
-
Cytotoxic agent only
-
This compound pre-treatment followed by the cytotoxic agent
-
-
This compound Pre-treatment:
-
Treat the designated wells with a low, non-toxic dose of this compound for 24 hours. This dose should be predetermined to induce cell cycle arrest without significant cell death in the normal cell line.
-
-
Cytotoxic Agent Treatment:
-
After 24 hours of this compound pre-treatment, add the cytotoxic agent to the relevant wells (with and without this compound pre-treatment).
-
Incubate for an additional 48 hours.
-
-
Analysis:
-
Viability Assay: Perform an MTT assay on the 96-well plates to assess cell viability in all groups.
-
Cell Cycle Analysis: Harvest cells from the 6-well plates, fix, and stain with Propidium Iodide. Analyze the cell cycle distribution by flow cytometry to confirm G1/S arrest in the normal cells pre-treated with this compound.
-
-
Interpretation:
-
A successful protective effect would be demonstrated by significantly higher viability in the normal cells that received this compound pre-treatment compared to those that only received the cytotoxic agent. In contrast, the viability of the p53-mutant cancer cells should not be protected and may even be reduced by the combination treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity assay.
References
dealing with Tenovin-3 precipitation in culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Tenovin-3 in experimental settings and to address common challenges, such as precipitation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a potent inhibitor of sirtuins, specifically targeting SIRT1 and SIRT2.[1][2] Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in various cellular processes, including the regulation of gene expression.[1] By inhibiting SIRT1 and SIRT2, this compound leads to an increase in the acetylation of their substrates.[1][3] One of the key substrates of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1-mediated deacetylation of p53 results in its activation, leading to cell cycle arrest and apoptosis in cancer cells. This compound is therefore considered a p53 activator.
Q2: Why is my this compound precipitating in the cell culture medium?
A2: this compound is a hydrophobic molecule with poor aqueous solubility. Precipitation in cell culture media is a common issue and typically occurs when the final concentration of this compound exceeds its solubility limit in the aqueous environment of the media. This can be exacerbated by several factors, including improper dissolution of the stock solution, a high final concentration of this compound, and a low percentage of serum in the medium.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro experiments. It is crucial to prepare a high-concentration stock solution in 100% sterile DMSO and then dilute it to the final working concentration in the cell culture medium. This compound is insoluble in water and ethanol.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, with many protocols recommending concentrations below 0.1%. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Visualizing the Problem-Solving Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
Step-by-Step Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound stock to media. | The final concentration of this compound is too high for the aqueous environment. Localized high concentration during addition. | - Lower the final working concentration of this compound.- Add the stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.- Pre-warm the culture medium to 37°C before adding the this compound stock solution. |
| Precipitate forms over time (hours to days) in the incubator. | The compound is coming out of solution due to instability or supersaturation. Interaction with media components. | - Prepare fresh working solutions of this compound for each experiment. Do not store diluted solutions in culture media.- If your experimental design allows, consider increasing the serum concentration (e.g., from 5% to 10% FBS) as serum proteins can help solubilize hydrophobic compounds. |
| Precipitate is observed after thawing a frozen stock solution of this compound. | The compound has precipitated out of the DMSO during the freeze-thaw cycle. | - Before use, ensure the DMSO stock solution is completely thawed and vortexed to redissolve any precipitate.- Prepare smaller aliquots of the stock solution to minimize the number of freeze-thaw cycles. |
| Inconsistent results or lower than expected efficacy. | Loss of active compound due to precipitation. | - Visually inspect the culture medium for any signs of precipitation before and during the experiment.- If precipitation is suspected, centrifuge a sample of the medium and check for a pellet. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of this compound Working Solution in Culture Media
This protocol details the dilution of the this compound stock solution into the final working concentration in cell culture media.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of this compound stock solution needed to achieve the final concentration in your desired volume of culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile conical tube, add the pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Visually inspect the medium to ensure it remains clear.
-
Use the freshly prepared this compound working solution immediately for your cell-based assays.
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 31 mg/mL | |
| DMSO | 65 mg/mL (198.5 mM) | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 1 year | |
| In Solvent (DMSO) | -20°C | 1 month |
Signaling Pathway
This compound Mechanism of Action
This compound inhibits SIRT1 and SIRT2, leading to the accumulation of acetylated p53. Acetylated p53 is transcriptionally active and promotes the expression of target genes like p21, which results in cell cycle arrest and apoptosis.
Caption: The signaling pathway of this compound action.
References
Technical Support Center: Tenovin-3 Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Tenovin-3 dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of SIRT2, a member of the sirtuin family of protein deacetylases.[1] It is a derivative of Tenovin-1 and has been shown to increase p53 levels in cancer cells, such as MCF-7.[1] Tenovins, in general, are known to inhibit the protein-deacetylating activities of both SIRT1 and SIRT2.[2] This inhibition leads to the hyperacetylation of SIRT1/SIRT2 substrates, including the tumor suppressor protein p53. Acetylation of p53 enhances its stability and transcriptional activity, leading to the induction of downstream targets like p21, which can result in cell cycle arrest and apoptosis.[2]
Q2: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO to a concentration of 65 mg/mL (198.5 mM). It is important to use fresh DMSO as moisture can reduce the solubility of the compound. For cellular experiments, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical concentration range for a this compound dose-response experiment?
The effective concentration of this compound can vary significantly depending on the cell line. Based on published data, a starting point for a dose-response curve could range from low micromolar to nanomolar concentrations. It is recommended to perform a pilot experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal range for your specific cell line.
Q4: Which cell viability assay is recommended for a this compound dose-response curve?
A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method for assessing cell viability in response to a compound like this compound. This assay measures the metabolic activity of viable cells, which is generally proportional to the number of living cells. Other similar tetrazolium-based assays (XTT, MTS) or resazurin-based assays can also be used.
Troubleshooting Guide
Q1: My negative control (vehicle-only) wells show significant cell death. What could be the cause?
-
Solvent Toxicity: The concentration of the solvent used to dissolve this compound, typically DMSO, may be too high in the final culture volume. It is crucial to perform a solvent toxicity control to determine the maximum non-toxic concentration of DMSO for your specific cell line. The final DMSO concentration should ideally be kept below 0.5%.
-
Contamination: Bacterial, fungal, or mycoplasma contamination in your cell culture can lead to cell death. Regularly check your cell cultures for any signs of contamination.
-
Poor Cell Health: The cells may have been unhealthy or stressed before the experiment. Ensure that you are using cells from a consistent and low passage number, and that they are in the logarithmic growth phase at the time of seeding.
Q2: I am observing high background absorbance in my MTT assay.
-
Contamination: Microbial contamination can lead to the reduction of the MTT reagent, resulting in a false-positive signal. Visually inspect your plates for any signs of contamination.
-
Media Components: Certain components in the cell culture medium can react with the MTT reagent. To identify if this is the issue, include "no-cell" control wells that contain only the medium and the MTT reagent.
-
Compound Interference: this compound itself might directly reduce the MTT reagent. To test for this, set up "no-cell" control wells containing medium, your highest concentration of this compound, and the MTT reagent.
Q3: My MTT assay results show low absorbance values or no color change, even at low this compound concentrations.
-
Low Cell Seeding Density: An insufficient number of cells were seeded in the wells. The optimal seeding density depends on the cell line's proliferation rate and should be determined empirically.
-
Incorrect Incubation Time: The incubation time with the MTT reagent may have been too short. Typically, an incubation of 1-4 hours is sufficient, but this can be optimized for your specific cell line.
-
Reagent Issues: The MTT reagent may have degraded due to improper storage (e.g., exposure to light). Always prepare fresh MTT solution and store it protected from light.
Q4: The IC50 value I calculated for this compound is significantly different from published data.
-
Cell Line Differences: Different cancer cell lines can exhibit varying sensitivities to this compound.
-
Assay Conditions: Variations in experimental conditions such as cell seeding density, incubation time with the compound, and the specific viability assay used can all influence the calculated IC50 value.
-
Compound Purity and Handling: The purity of the this compound used and how it was stored can affect its activity. Ensure you are using a high-purity compound and follow the recommended storage instructions.
Data Presentation
Table 1: Reported IC50 Values of Tenovins in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Tenovin-1 | HCT116 | Colon Carcinoma | ~10 |
| Tenovin-1 | HCT116 p53-/- | Colon Carcinoma | ~10 |
| Tenovin-1 | ARN8 | Melanoma | ~5 |
| Tenovin-6 | A549 | Lung Carcinoma | 6.8 ± 0.5 |
| Tenovin-6 | HeLa | Cervical Cancer | 4.2 ± 0.2 |
| Tenovin-6 | MDA-MB-468 | Breast Cancer | 3.673 |
Note: This table provides a summary of reported IC50 values and should be used as a reference. Actual IC50 values should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Detailed Methodology for this compound Dose-Response Curve using MTT Assay
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to the predetermined optimal seeding density.
-
Seed the cells in a 96-well plate at the optimal density in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock solution. Aim for a range of concentrations that will bracket the expected IC50 value.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
At the end of the treatment incubation, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
After incubation, you will observe the formation of purple formazan crystals in viable cells.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualization
Caption: Experimental workflow for this compound dose-response analysis using an MTT assay.
Caption: Simplified signaling pathway of this compound action.
References
avoiding Tenovin-3 degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the handling and storage of Tenovin-3 to minimize degradation and ensure experimental reproducibility. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to maintain the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound in its solid (powder) form is stable for extended periods when stored correctly. For optimal long-term stability, it should be stored at -20°C.[1][2][3] Several suppliers indicate that the powder is stable for at least three years under these conditions.[1]
Q2: What is the best solvent for this compound, and how should I prepare stock solutions?
This compound is soluble in DMSO at concentrations up to approximately 65 mg/mL (198.5 mM). It has limited solubility in ethanol and is considered insoluble in water. For most in vitro experiments, DMSO is the recommended solvent. When preparing a stock solution, ensure you are using fresh, anhydrous DMSO, as DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of this compound. If you have difficulty dissolving the compound, gentle warming or brief ultrasonication may help.
Q3: How should I store this compound stock solutions?
Proper storage of stock solutions is critical to prevent degradation. Best practices include:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.
-
Storage Temperature: For long-term storage (up to 1 year), aliquots should be kept at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.
-
Container Type: Use amber glass vials or polypropylene tubes to protect the solution from light and prevent adherence to the container surface.
Q4: Can I store my diluted, ready-to-use this compound solutions in cell culture media?
It is not recommended to store this compound in aqueous solutions like cell culture media for extended periods. The stability of small molecules can be significantly lower in aqueous environments. Prepare fresh dilutions from your frozen DMSO stock solution for each experiment.
Q5: My this compound solution has precipitates after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures. Do not use a solution that has precipitated. First, try to gently warm the vial and vortex to redissolve the compound. If the precipitate remains, it is best to discard the aliquot and prepare a fresh dilution from a new stock. To prevent this, ensure your stock concentration is not too high and thaw solutions slowly at room temperature, vortexing gently to ensure it is fully dissolved before use.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity. | Chemical degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C, exposure to light or air). | 1. Prepare a fresh stock solution from powder. 2. Always aliquot new stock solutions to minimize freeze-thaw cycles. 3. Confirm the activity of the new stock solution using a functional assay (see Experimental Protocols below). 4. Store aliquots at -80°C for long-term use. |
| Color change observed in DMSO stock solution. | This may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. | Discard the discolored solution immediately. Prepare a fresh stock solution using anhydrous DMSO and store it properly in amber vials, protected from light. Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing for long-term storage. |
| Precipitate forms when diluting DMSO stock into aqueous buffer/media. | The aqueous solubility limit of this compound has been exceeded. This is a common issue for hydrophobic compounds. | 1. Decrease the final concentration of this compound in the assay. 2. Optimize the final DMSO concentration in your experiment (usually <0.5% is tolerated by most cell lines, but always run a vehicle control). 3. Add the this compound stock solution to your aqueous buffer while vortexing to facilitate mixing. |
Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | N/A | -20°C | ≥ 3 years |
| Stock Solution | DMSO | -80°C | Up to 1 year |
| Stock Solution | DMSO | -20°C | Up to 1 month |
Experimental Protocols
If you suspect degradation, you can assess the stability and activity of your this compound.
Protocol 1: General Stability Assessment using HPLC
This protocol allows for a quantitative assessment of this compound stability over time.
-
Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Time Zero (T=0) Analysis: Immediately take an aliquot and dilute it to a suitable concentration for High-Performance Liquid Chromatography (HPLC) analysis. Run the sample on a C18 reverse-phase column and record the peak area corresponding to this compound. This will serve as your baseline.
-
Storage: Store the remaining stock solution under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), take another aliquot, prepare it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 peak area. A significant decrease in the peak area indicates degradation.
Protocol 2: Functional Assay - Assessing SIRT2 Inhibition
Since this compound's primary mechanism of action is the inhibition of SIRT2, a functional assay can confirm its activity. Commercially available SIRT2 inhibitor screening kits can be used for this purpose.
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically includes SIRT2 enzyme, a fluorogenic substrate, NAD+, and assay buffer.
-
Inhibitor Preparation: Dilute your this compound stock solution (and a positive control inhibitor, if available) to the desired test concentrations in the assay buffer. Include a "no inhibitor" control and a "solvent only" control.
-
Enzyme Reaction: In a 96-well plate, combine the SIRT2 enzyme and your diluted this compound samples. Allow a brief pre-incubation period (e.g., 5-10 minutes at 37°C).
-
Initiate Reaction: Add the substrate and NAD+ mixture to all wells to start the reaction. Incubate for the recommended time (e.g., 60 minutes at 37°C).
-
Develop and Read: Add the developer solution provided in the kit, which generates a fluorescent signal from the deacetylated substrate. Measure the fluorescence using a plate reader at the specified excitation/emission wavelengths.
-
Data Analysis: A loss of activity in your this compound sample will result in a weaker inhibition of the SIRT2 enzyme (i.e., a higher fluorescent signal) compared to a fresh, active sample.
Visualizations
Signaling Pathway of this compound
This compound primarily acts by inhibiting SIRT2, a deacetylase. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin. Tenovins can also inhibit SIRT1, which leads to increased acetylation and stabilization of the tumor suppressor protein p53.
Caption: Signaling pathway of this compound.
Experimental Workflow for Stability Testing
A logical workflow to troubleshoot suspected degradation of a small molecule inhibitor like this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Best Practices for Working with Sirtuin Inhibitors in the Lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of sirtuin inhibitors in a laboratory setting. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle sirtuin inhibitors?
A: Proper storage is crucial to maintain the integrity of sirtuin inhibitors. Most inhibitors are supplied as lyophilized powders and should be stored at –20°C, protected from light. For creating stock solutions, dissolve the compound in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the inhibitor. Store stock solutions at –20°C or –80°C. Before use, allow the vials to warm to room temperature and briefly centrifuge them to ensure all contents are at the bottom.
Q2: My sirtuin inhibitor shows low potency or inconsistent results in my in vitro assay. What could be the issue?
A: Several factors can contribute to low potency or inconsistent results in in vitro sirtuin inhibition assays. Consider the following:
-
Enzyme Quality and Concentration: Ensure you are using a high-quality, active sirtuin enzyme at an appropriate concentration. IC50 values can be dependent on the specific activity of different enzyme batches.
-
Substrate Concentration: The concentration of the acetylated substrate and the NAD+ cofactor can significantly impact inhibitor potency. Ensure these are used at concentrations appropriate for the specific sirtuin isoform being studied.
-
Incubation Time and Temperature: Optimize incubation times and maintain a constant temperature (typically 37°C) during the assay.[1]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically not exceeding 2% v/v) and consistent across all wells, as high concentrations can inhibit enzyme activity.[1] Include a solvent-only control to verify that the solvent itself does not inhibit the sirtuin enzyme.[2]
-
Compound Aggregation: Some small molecules can form aggregates in solution, leading to non-specific inhibition. Consider including a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%) in your assay buffer to mitigate this.
Q3: How can I be sure that the observed cellular effects are due to the inhibition of my target sirtuin and not off-target effects?
A: This is a critical aspect of working with any small molecule inhibitor. To validate that the observed phenotype is due to on-target inhibition, consider the following approaches:
-
Use Multiple, Structurally Unrelated Inhibitors: If two or more structurally different inhibitors targeting the same sirtuin produce the same phenotype, it increases confidence that the effect is on-target.
-
Genetic Validation: The gold standard for validation is to use genetic approaches alongside your inhibitor. Knockdown (using siRNA or shRNA) or knockout (using CRISPR/Cas9) of the target sirtuin should phenocopy the effects of the inhibitor.[3] Conversely, overexpression of the target sirtuin may rescue or diminish the inhibitor's effect.[3]
-
Selectivity Profiling: Test your inhibitor against other sirtuin isoforms to determine its selectivity. For example, to check for off-target effects on SIRT1, you can measure the acetylation status of its well-established substrate, p53.
-
Dose-Response Analysis: A clear dose-response relationship between the inhibitor concentration and the observed cellular effect suggests a specific interaction.
Q4: I am observing toxicity in my cell-based assays. How can I determine if it's a specific effect of sirtuin inhibition or general cytotoxicity?
A: Distinguishing specific from non-specific cytotoxicity is essential.
-
Control Cell Lines: Use a cell line where the target sirtuin is knocked out or expressed at very low levels. If the inhibitor is still toxic in these cells, the effect is likely off-target.
-
Time-Course and Dose-Response Experiments: Perform detailed time-course and dose-response experiments to identify a therapeutic window where you observe the desired on-target effects without significant cell death.
-
Cell Viability Assays: Use multiple, mechanistically different cell viability assays (e.g., MTS/MTT for metabolic activity, CellTiter-Glo for ATP levels, and trypan blue for membrane integrity) to get a comprehensive picture of cellular health.
Troubleshooting Guides
In Vitro Enzymatic Assays
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence/signal | Contaminated reagents or buffer. | Use fresh, high-purity reagents and ultrapure water for all buffers. |
| Autofluorescence of the inhibitor. | Run a control with the inhibitor alone (no enzyme) to measure its intrinsic fluorescence and subtract this value. | |
| No or very low signal | Inactive enzyme or substrate. | Verify the activity of the enzyme with a known inhibitor (e.g., nicotinamide) as a positive control. Check the quality and expiration date of the substrate and NAD+. |
| Incorrect assay conditions. | Ensure the assay buffer pH and composition are optimal for the specific sirtuin isoform. Verify the correct excitation and emission wavelengths are being used for the fluorophore. | |
| High well-to-well variability | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment. |
Cellular Assays
| Problem | Possible Cause | Suggested Solution |
| Inhibitor is insoluble in media | Poor aqueous solubility of the inhibitor. | Prepare a high-concentration stock in DMSO and dilute it serially in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Precipitation of the inhibitor over time. | Visually inspect the culture medium for any precipitate after adding the inhibitor. If precipitation occurs, try a lower concentration or a different formulation. | |
| No change in the acetylation of the target protein | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. |
| Poor cell permeability of the inhibitor. | Select inhibitors known to be cell-permeable. If permeability is a concern, consider using a different inhibitor. | |
| The target protein is not acetylated under basal conditions. | Treat cells with a stimulus (e.g., DNA damage for p53 acetylation) to induce acetylation of the target protein before adding the inhibitor. |
Experimental Protocols
General In Vitro Sirtuin Enzymatic Inhibition Assay
This protocol outlines a general procedure for measuring the enzymatic activity of a sirtuin and the inhibitory effect of a compound using a fluorogenic substrate.
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., a p53-based peptide for SIRT1, or an H3K9ac peptide for SIRT2/SIRT3)
-
NAD+
-
Sirtuin inhibitor to be tested
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin to cleave the deacetylated substrate and release the fluorophore)
-
Stop solution (e.g., a strong sirtuin inhibitor like nicotinamide)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the sirtuin inhibitor in assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., nicotinamide).
-
Prepare a 2X working solution of the sirtuin enzyme in assay buffer.
-
Prepare a 4X working solution of the NAD+ and fluorogenic substrate in assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of the serially diluted inhibitor or control solutions to the wells of the 96-well plate.
-
Add 25 µL of the 2X sirtuin enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the 4X NAD+/substrate solution to each well to start the reaction. The final volume should be 100 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Develop Signal:
-
Stop the enzymatic reaction by adding 50 µL of the developer solution containing the stop solution (nicotinamide).
-
Incubate at room temperature for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Measuring Protein Acetylation in Cells
This protocol describes how to assess the effect of a sirtuin inhibitor on the acetylation status of a target protein in cultured cells.
Materials:
-
Cultured cells
-
Sirtuin inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the acetylated form of the target protein and for the total target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sirtuin inhibitor or vehicle control for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total target protein or a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities and express the level of acetylated protein relative to the total protein.
-
Visualizations
Caption: Experimental workflow for sirtuin inhibitor testing.
Caption: Simplified SIRT1 signaling and the effect of inhibitors.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tenovin-3's SIRT2 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tenovin-3 and its analogs' performance as Sirtuin 2 (SIRT2) inhibitors against other known alternatives. Supporting experimental data, detailed protocols for key validation assays, and visual diagrams of relevant pathways and workflows are presented to aid researchers in their evaluation of SIRT2-targeting compounds.
Unveiling the Role of SIRT2 and Its Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[1] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including the regulation of microtubule dynamics, cell cycle progression, and metabolic pathways.[1][2] Its involvement in the deacetylation of non-histone proteins, such as α-tubulin, has implicated it in the progression of cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[3][4]
Tenovins are a class of small molecules identified as sirtuin inhibitors. While some tenovins exhibit activity against both SIRT1 and SIRT2, derivatives like Tenovin-D3 have been developed to show preferential inhibition of SIRT2. This guide focuses on the validation of the SIRT2 inhibitory activity of this compound and its analogs, providing a comparative analysis with other established SIRT2 inhibitors.
Comparative Analysis of SIRT2 Inhibitors
The inhibitory potency of a compound is a critical parameter for its evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the reported IC50 values for Tenovin analogs and other well-characterized SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3, highlighting their relative potency and selectivity.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity for SIRT2 vs SIRT1 | Selectivity for SIRT2 vs SIRT3 |
| Tenovin-6 | 21 | 10 | 67 | ~2-fold | ~7-fold |
| Tenovin-D3 | > 90 | 21.8 | - | > 4-fold | - |
| AGK2 | 30 | 3.5 | 91 | ~8.5-fold | ~26-fold |
| SirReal2 | >140 | 0.14 | >140 | > 1000-fold | > 1000-fold |
| TM (Thiomyristoyl) | 98 | 0.028 | > 200 | ~3500-fold | > 7142-fold |
| EX-527 | 0.098 | 19.6 | 48.7 | ~0.005-fold (SIRT1 selective) | ~0.002-fold (SIRT1 selective) |
Note: A lower IC50 value indicates greater potency. Selectivity is calculated as a ratio of IC50 values (IC50 of off-target sirtuin / IC50 of SIRT2). A higher selectivity ratio indicates greater selectivity for SIRT2.
Experimental Protocols for Validating SIRT2 Inhibition
Validating the inhibitory activity of a compound like this compound against SIRT2 involves a multi-step process, beginning with in vitro enzymatic assays and progressing to cell-based assays to confirm target engagement in a physiological context.
In Vitro SIRT2 Deacetylase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified SIRT2.
Principle: Recombinant SIRT2 is incubated with a synthetic, acetylated peptide substrate in the presence of the co-substrate NAD+. The deacetylase activity of SIRT2 removes the acetyl group from the peptide. The extent of deacetylation is then quantified, often using a fluorescent developer that reacts with the deacetylated peptide to produce a measurable signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human SIRT2 enzyme to a working concentration.
-
Prepare a solution of an acetylated fluorogenic peptide substrate (e.g., a peptide derived from p53 or histone H3).
-
Prepare a solution of NAD+.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a developer solution that generates a fluorescent signal upon reaction with the deacetylated substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nicotinamide).
-
Add the SIRT2 enzyme to all wells except for a no-enzyme control.
-
Initiate the reaction by adding the acetylated peptide substrate and NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which also contains a sirtuin inhibitor like nicotinamide to prevent further deacetylation.
-
Incubate at room temperature for a short period to allow the fluorescent signal to develop.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Acetylated α-Tubulin
This assay assesses the ability of an inhibitor to block SIRT2 activity within cells by measuring the acetylation status of a known SIRT2 substrate, α-tubulin.
Principle: SIRT2 deacetylates α-tubulin at lysine 40. Inhibition of SIRT2 leads to an accumulation of acetylated α-tubulin. Western blotting with an antibody specific for acetylated α-tubulin can detect this increase.
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, MCF-7) to approximately 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specific duration (e.g., 6-24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide) to preserve the acetylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetyl-α-tubulin (Lys40).
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to the intensity of the total α-tubulin or loading control band to determine the relative increase in acetylation.
-
Visualizing SIRT2's Role and Validation Workflow
To better understand the context of SIRT2 inhibition and the process of its validation, the following diagrams are provided.
Caption: Simplified SIRT2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the SIRT2 inhibitory activity of a compound.
References
Tenovin-3 vs. Tenovin-6: A Comparative Analysis in Cancer Cell Research
A detailed examination of two structurally related sirtuin inhibitors, Tenovin-3 and Tenovin-6, reveals distinct inhibitory profiles and cellular effects, providing a valuable resource for researchers in oncology and drug development.
This guide offers an objective comparison of this compound and Tenovin-6, focusing on their performance in cancer cell studies. The information presented is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key cellular pathways.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for this compound and Tenovin-6, highlighting their inhibitory activity against sirtuin enzymes and their cytotoxic effects on various cancer cell lines.
| Compound | Target Sirtuins | IC50 (µM) vs. SIRT1 | IC50 (µM) vs. SIRT2 | IC50 (µM) vs. SIRT3 |
| This compound | SIRT2 | > 90 | 21.8[1] | Not available |
| Tenovin-6 | SIRT1, SIRT2 | 21[2] | 10[2] | 67[2] |
Table 1: Comparative Sirtuin Inhibitory Activity. This table outlines the in vitro half-maximal inhibitory concentrations (IC50) of this compound and Tenovin-6 against human sirtuin enzymes. Data for this compound is limited, with a clear selectivity for SIRT2. Tenovin-6 demonstrates broader activity against both SIRT1 and SIRT2.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Tenovin-6 | MKN-45 | Gastric Cancer | 2.3[3] |
| NUGC-4 | Gastric Cancer | 4.3 | |
| NUGC-3 | Gastric Cancer | Not specified | |
| Kato-III | Gastric Cancer | Not specified | |
| This compound | PC9 | Non-small cell lung cancer | Not specified |
Table 2: Comparative Cell Viability (IC50) in Cancer Cell Lines. This table presents the IC50 values of this compound and Tenovin-6 in various cancer cell lines. Direct comparative data for both compounds in the same cell lines is limited in the available literature. Tenovin-6 has been evaluated across a broader range of published cancer cell lines.
Unveiling the Mechanisms: Key Signaling Pathways
Tenovins exert their anticancer effects through the modulation of critical cellular signaling pathways, primarily revolving around sirtuin inhibition, p53 activation, and autophagy modulation.
Figure 1: Tenovin Signaling Pathways. This diagram illustrates the primary mechanisms of action for this compound and Tenovin-6, highlighting their differential inhibition of SIRT1 and SIRT2 and the downstream consequences on p53, α-tubulin, autophagy, and ultimately, cell fate.
Experimental Protocols: A Guide to Key Assays
Reproducible and rigorous experimental design is paramount in drug discovery. This section provides detailed methodologies for the key assays used to evaluate the efficacy of this compound and Tenovin-6.
Sirtuin Activity Assay (Fluorometric)
This assay quantifies the deacetylase activity of SIRT1 and SIRT2 and the inhibitory potential of compounds like Tenovins.
Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue linked to a fluorescent reporter. Deacetylation by a sirtuin enzyme renders the peptide susceptible to a developing agent, which releases the fluorophore, resulting in a measurable fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare Sirtuin Assay Buffer.
-
Reconstitute the acetylated peptide substrate and NAD+.
-
Prepare serial dilutions of this compound and Tenovin-6.
-
Prepare recombinant human SIRT1 or SIRT2 enzyme.
-
-
Assay Procedure:
-
In a 96-well plate, add the Sirtuin Assay Buffer, NAD+, and the respective Tenovin dilution.
-
Add the sirtuin enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 350-360 nm, emission 450-460 nm).
-
Calculate the percent inhibition for each Tenovin concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Figure 2: Sirtuin Activity Assay Workflow. A streamlined representation of the key steps involved in determining the sirtuin inhibitory activity of Tenovin compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or Tenovin-6 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis for p53 and LC3B
Western blotting is a technique used to detect specific proteins in a sample. This is crucial for observing the effects of Tenovins on the p53 pathway and autophagy.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., total p53, acetylated p53, LC3B-I, and LC3B-II).
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or Tenovin-6 for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-acetyl-p53, anti-LC3B).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative protein expression levels. For autophagy flux, the ratio of LC3B-II to a loading control (e.g., β-actin or GAPDH) is often calculated.
-
Figure 3: Western Blot Workflow. This flowchart details the sequential steps of the Western blot technique, a fundamental method for analyzing protein expression changes induced by Tenovin treatment.
Concluding Remarks
Tenovin-6 has been more extensively characterized in the scientific literature, with established inhibitory activity against both SIRT1 and SIRT2, leading to p53 activation and autophagy inhibition in a variety of cancer cell models. This compound, in contrast, appears to be a more selective inhibitor of SIRT2. This differential selectivity may be exploited for specific research questions or therapeutic strategies.
The provided data and protocols offer a solid foundation for researchers to design and execute comparative studies of this compound and Tenovin-6. Further head-to-head studies in a broad panel of cancer cell lines are warranted to fully elucidate their comparative efficacy and to identify cancer types that may be particularly susceptible to either agent. The detailed methodologies and pathway diagrams included in this guide are intended to facilitate such investigations and contribute to the advancement of sirtuin inhibitors in oncology.
References
comparing the efficacy of Tenovin-3 and AGK2 as SIRT2 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of potent and selective SIRT2 inhibitors is an area of intense research. This guide provides an objective comparison of two commonly used SIRT2 inhibitors, Tenovin-3 and AGK2, focusing on their efficacy, mechanism of action, and selectivity, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | AGK2 |
| Primary Target | SIRT2 (also reported to inhibit SIRT1) | SIRT2 |
| Potency (IC50 for SIRT2) | Not explicitly reported, but its analogue Tenovin-D3 has an IC50 of 21.8 µM. | 3.5 µM[1] |
| Selectivity | Believed to be less selective, inhibiting both SIRT1 and SIRT2.[2] | Highly selective for SIRT2 over SIRT1 and SIRT3.[1] |
| Mechanism of Action | Not fully elucidated, but the Tenovin family is known to be non-competitive with the acetylated substrate and NAD+. | Competitive inhibitor, binding to the enzyme's active site.[3] |
Mechanism of Action
AGK2 is a well-characterized, potent, and selective inhibitor of SIRT2.[1] It functions as a competitive inhibitor by directly binding to the active site of the SIRT2 enzyme, thereby preventing the deacetylation of its substrates. This inhibition leads to the hyperacetylation of SIRT2 targets, most notably α-tubulin, a key component of the cytoskeleton. Increased tubulin acetylation affects microtubule dynamics, cell cycle progression, and other cellular processes.
This compound is a derivative of the tenovin class of compounds and is recognized as a SIRT2 inhibitor. While its precise mechanism of action is not as extensively detailed as that of AGK2, it is understood to inhibit the protein-deacetylating activities of both SIRT1 and SIRT2. This broader activity profile suggests a lower selectivity compared to AGK2. The related compound, Tenovin-6, also inhibits both SIRT1 and SIRT2. Another analog, Tenovin-D3, has been shown to preferentially inhibit SIRT2 over SIRT1. Tenovins have been reported to increase the levels of p53, a critical tumor suppressor protein.
Efficacy and Selectivity: A Data-Driven Comparison
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific enzyme over others.
| Inhibitor | Target | IC50 | Selectivity Profile |
| AGK2 | SIRT2 | 3.5 µM | SIRT1: 30 µMSIRT3: 91 µM |
| Tenovin-D3 (analog of this compound) | SIRT2 | 21.8 µM | SIRT1: > 90 µM |
| Tenovin-6 (analog of this compound) | SIRT1 & SIRT2 | Similar IC50 values for both | Not selective for SIRT2 |
The data clearly indicates that AGK2 is a more potent and selective SIRT2 inhibitor than the tenovin analogs . AGK2 exhibits an approximately 6-fold greater potency for SIRT2 than Tenovin-D3. Furthermore, AGK2 demonstrates a clear selectivity for SIRT2, being significantly less active against SIRT1 and SIRT3. In contrast, compounds from the tenovin family, such as Tenovin-6, show a lack of selectivity between SIRT1 and SIRT2. Tenovin-D3 was specifically developed to improve SIRT2 selectivity over SIRT1.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
SIRT2 Enzymatic Assay (Fluorometric)
This assay is used to determine the in vitro inhibitory activity of compounds against SIRT2.
Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. Upon deacetylation, a developing solution generates a fluorescent signal that is proportional to the enzyme activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or histone H3 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution containing a developer and a SIRT inhibitor (e.g., Nicotinamide) to stop the reaction.
-
Test compounds (this compound, AGK2) dissolved in DMSO.
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding the recombinant SIRT2 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developing solution.
-
Incubate at room temperature for a further 15-30 minutes to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated α-Tubulin
This method is used to assess the in-cell activity of SIRT2 inhibitors by measuring the acetylation level of its primary substrate, α-tubulin.
Principle: Cells are treated with the inhibitors, and the total protein is extracted. The level of acetylated α-tubulin is then detected by Western blotting using a specific antibody. An increase in the acetylated α-tubulin signal indicates SIRT2 inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound and AGK2
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of this compound, AGK2, or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
Conclusion
Both this compound and AGK2 are valuable tools for studying the function of SIRT2. However, they present distinct profiles in terms of potency and selectivity.
-
AGK2 is the preferred inhibitor for studies requiring high potency and selectivity for SIRT2. Its well-defined competitive mechanism of action provides a clear basis for interpreting experimental results.
-
This compound , and the broader tenovin family, may be useful in contexts where broader sirtuin inhibition is desired or as a starting point for medicinal chemistry efforts. However, researchers should be mindful of its potential off-target effects on SIRT1 and interpret data accordingly. When specific SIRT2 inhibition is the goal, a more selective analog like Tenovin-D3 might be a better choice from this chemical class, although it is less potent than AGK2.
The choice between this compound and AGK2 will ultimately depend on the specific experimental goals, the need for isoform selectivity, and the desired potency. This guide provides the necessary data and protocols to make an informed decision for your research.
References
Tenovin-3 vs. Sirtinol: A Comparative Analysis of SIRT2 Inhibitors
In the landscape of sirtuin research, particularly focusing on Sirtuin 2 (SIRT2) inhibition, both Tenovin-3 and sirtinol have emerged as noteworthy small molecules. This guide provides a detailed, data-driven comparison of their performance as SIRT2 inhibitors, aimed at researchers, scientists, and professionals in drug development.
At a Glance: Performance Comparison
| Feature | This compound (and its close analog Tenovin-D3) | Sirtinol |
| SIRT2 IC50 | ~21.8 µM (Tenovin-D3) | 38 µM |
| SIRT1 IC50 | > 90 µM (Tenovin-D3) | 131 µM |
| Selectivity | Preferential for SIRT2 over SIRT1 | Inhibits both SIRT1 and SIRT2 |
| Mechanism | Inhibition of SIRT1/SIRT2 deacetylase activity | Inhibition of SIRT1/SIRT2 deacetylase activity |
| Primary Cellular Effect | Increased acetylation of α-tubulin | Increased acetylation of α-tubulin |
In-Depth Analysis: Potency and Selectivity
Sirtinol is a well-established sirtuin inhibitor that targets both SIRT1 and SIRT2 with IC50 values of 131 µM and 38 µM, respectively, in cell-free assays[1]. While it does exhibit a slight preference for SIRT2, its activity against SIRT1 is significant.
The Tenovin family of compounds also demonstrates inhibitory activity against sirtuins. While specific IC50 data for this compound is not as widely reported in direct comparison to sirtinol, a closely related analog, Tenovin-D3, has been characterized as a preferential SIRT2 inhibitor[2][3]. In biochemical assays, Tenovin-D3 exhibits an IC50 of approximately 21.8 µM for SIRT2, while showing significantly weaker inhibition of SIRT1 (IC50 > 90 µmol/L)[2][3]. This suggests that the Tenovin scaffold, particularly with modifications leading to analogs like Tenovin-D3, can offer greater selectivity for SIRT2 over SIRT1 compared to sirtinol.
Tenovins are known to inhibit the deacetylase activity of both SIRT1 and SIRT2. The inhibition of SIRT2 by Tenovins leads to an increase in the acetylation of its primary substrate, α-tubulin. This cellular effect is a hallmark of SIRT2 inhibition and is a key downstream consequence of engaging this target.
Based on the available data, This compound and its analogs appear to be more potent and selective SIRT2 inhibitors than sirtinol . The lower IC50 value of Tenovin-D3 for SIRT2 and its significantly weaker effect on SIRT1 indicate a better therapeutic window for specifically targeting SIRT2-mediated pathways.
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by SIRT2 inhibition involves the acetylation status of α-tubulin, a key component of microtubules. SIRT2 acts as a deacetylase for α-tubulin. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can impact microtubule stability and dynamics, thereby affecting various cellular processes such as cell division and intracellular transport.
A standard experimental workflow to assess the inhibitory potential of compounds like this compound and sirtinol against SIRT2 involves an in vitro deacetylase assay.
Experimental Protocols
A common method to determine the IC50 values of SIRT2 inhibitors is a fluorescence-based in vitro deacetylase assay.
Objective: To quantify the enzymatic activity of SIRT2 in the presence of varying concentrations of an inhibitor to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on α-tubulin or other known SIRT2 substrates)
-
Nicotinamide adenine dinucleotide (NAD+), co-factor for sirtuin activity
-
Inhibitors: this compound and Sirtinol, dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., trypsin) and a SIRT inhibitor (e.g., nicotinamide) to stop the reaction
-
96-well microplate (black, for fluorescence readings)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitors (this compound and sirtinol) in DMSO.
-
Create a serial dilution of each inhibitor in assay buffer to achieve a range of final concentrations for the assay.
-
Prepare working solutions of recombinant SIRT2, the fluorogenic acetylated peptide substrate, and NAD+ in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or vehicle control)
-
NAD+ solution
-
Fluorogenic acetylated peptide substrate solution
-
-
Initiate the reaction by adding the SIRT2 enzyme solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding the developer solution to each well. The nicotinamide in the developer solution will inhibit further SIRT2 activity. The protease in the developer will cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for complete signal development.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Based on the currently available inhibitory data, This compound and its analogs demonstrate a superior profile as a SIRT2 inhibitor compared to sirtinol, primarily due to their higher potency and greater selectivity over SIRT1 . For researchers aiming to specifically investigate the cellular functions of SIRT2 with minimal off-target effects on SIRT1, this compound or its more selective analogs would be the preferred chemical probe. However, the choice of inhibitor will ultimately depend on the specific experimental context and research question. It is always recommended to validate the on-target effects of any inhibitor in the cellular system being studied.
References
Tenovin-3: An In Vivo Validation and Comparative Guide for Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer effects of Tenovin-3 and its analogs, placed in context with other relevant anti-cancer agents. While direct quantitative in vivo data for this compound is limited in the available scientific literature, this document summarizes the existing evidence for its closely related analogs, Tenovin-1 and Tenovin-6, to offer valuable insights into its potential therapeutic efficacy. Detailed experimental protocols and relevant signaling pathways are also presented to support further research and development.
Executive Summary
This compound, a small molecule inhibitor of sirtuin deacetylases (SIRT1 and SIRT2), has demonstrated pro-apoptotic and anti-proliferative effects in preclinical in vitro studies. Its mechanism of action primarily involves the activation of the p53 tumor suppressor pathway. Due to a lack of specific published in vivo studies on this compound, this guide draws upon data from its analogs, Tenovin-1 and Tenovin-6, which have shown promising anti-tumor activity in animal models of melanoma and leukemia. This guide also compares the mechanistic profile of Tenovins with other anti-cancer agents, namely Nutlin-3, a p53-MDM2 interaction inhibitor, and Vorinostat (SAHA), a histone deacetylase (HDAC) inhibitor.
Comparative In Vivo Efficacy of Tenovin Analogs
| Compound | Cancer Type | Animal Model | Dosage and Administration | Key In Vivo Effects |
| Tenovin-1 | Melanoma | SCID mice with ARN8 cell xenografts | 92.5 mg/kg, intraperitoneal (i.p.) | Impaired growth of tumor xenografts.[1] |
| Burkitt's lymphoma | N/A | N/A | Initial experiments indicated impaired growth of BL2-derived tumor xenografts.[2] | |
| Tenovin-6 | Chronic Myelogenous Leukemia (CML) | Murine model | Not specified | Reduced tumor growth and eliminated imatinib-resistant CML cancer stem cells.[3][4] |
| Melanoma and Neuroblastoma | Xenograft models | Not specified | Demonstrated anti-tumor activity.[3] |
Note: The absence of quantitative in vivo data for this compound in the public domain represents a significant research gap that needs to be addressed to fully validate its anti-cancer potential.
Mechanistic Comparison of Anti-Cancer Agents
Understanding the distinct mechanisms of action is crucial for designing effective therapeutic strategies, including potential combination therapies.
| Feature | This compound | Nutlin-3 | Vorinostat (SAHA) |
| Primary Target(s) | SIRT1 and SIRT2 deacetylases | MDM2 E3 ubiquitin ligase | Class I and II Histone Deacetylases (HDACs) |
| Effect on p53 | Increases p53 levels and activity by inhibiting its deacetylation. | Stabilizes and activates p53 by preventing its MDM2-mediated degradation. | Can induce p53 expression. |
| Downstream Effects | Induction of apoptosis and ferroptosis. | Cell cycle arrest (G1 phase) and apoptosis. | Growth arrest, differentiation, and apoptosis. |
| Mode of Action | Inhibition of deacetylase activity. | Disruption of protein-protein interaction. | Inhibition of histone deacetylase activity, leading to altered gene expression. |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings.
General Protocol for In Vivo Administration of Tenovins (adapted from Tenovin-1 studies)
-
Animal Model: Severe Combined Immunodeficient (SCID) or other immunocompromised mice are typically used for xenograft studies.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Compound Preparation: For in vivo use, Tenovins may require formulation in a suitable vehicle to ensure solubility and stability. For Tenovin-1, which has poor water solubility, a specific formulation would be necessary.
-
Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for administering Tenovins in preclinical models.
-
Dosage: A dosage of 92.5 mg/kg was used for Tenovin-1 in a melanoma xenograft model. Dose-response studies are crucial to determine the optimal therapeutic window for this compound.
-
Frequency: The dosing schedule should be determined based on the compound's pharmacokinetic and pharmacodynamic properties.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Comparison of tumor volumes between treated and control groups.
-
Survival Analysis: Monitoring the lifespan of the animals in each group.
-
Toxicity Assessment: Regular monitoring of animal weight, behavior, and overall health. Post-mortem histopathological analysis of major organs can be performed to assess for any treatment-related toxicity.
-
General Protocol for Intraperitoneal (i.p.) Injection in Mice
-
Restraint: The mouse is securely restrained to expose the abdomen.
-
Injection Site: The injection is administered into the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Needle Insertion: A 25-27 gauge needle is inserted at a 10-20 degree angle.
-
Aspiration: Before injecting, the plunger is slightly withdrawn to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
-
Injection: The substance is injected slowly.
-
Post-injection Monitoring: The animal is observed for any signs of distress or adverse reactions.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is key to understanding the rationale behind the therapeutic approach.
Caption: this compound inhibits SIRT1, preventing the deacetylation and subsequent inactivation of p53.
Caption: A typical workflow for assessing the in vivo efficacy of an anti-cancer compound.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents targeting sirtuin deacetylases. While in vitro data supports the anti-neoplastic activity of this compound, a clear gap exists in the literature regarding its in vivo efficacy. The available data for Tenovin-1 and Tenovin-6, however, strongly suggest that this chemical scaffold is active against tumors in animal models. Further in vivo studies are imperative to quantify the therapeutic potential of this compound, establish a dose-response relationship, and assess its safety profile. Comparative studies against other p53 activators and HDAC inhibitors will be crucial in defining its unique therapeutic niche. The experimental frameworks and pathway diagrams provided in this guide offer a foundation for designing and interpreting future in vivo validation studies for this compound.
References
- 1. Antitumor activity of the selective MDM2 antagonist nutlin-3 against chemoresistant neuroblastoma with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenovin-3 and Tenovin-1: Mechanisms of Action in Cellular Signaling
A detailed examination of two structurally related small molecules, Tenovin-1 and Tenovin-3, reveals distinct yet overlapping mechanisms of action primarily centered on the inhibition of sirtuin deacetylases and the subsequent activation of the p53 tumor suppressor pathway. While both compounds are valuable tools for cancer research, their differential targeting of sirtuin isoforms and impact on p53-dependent and -independent pathways warrant a close comparative analysis for researchers in drug development and cell biology.
Tenovin-1, the more extensively characterized of the two, is a potent activator of the p53 tumor suppressor protein.[1][2][3][4] Its mechanism of action is primarily attributed to the inhibition of the NAD+-dependent deacetylases Sirtuin-1 (SirT1) and Sirtuin-2 (SirT2).[1] By inhibiting these sirtuins, Tenovin-1 prevents the deacetylation of p53, leading to its stabilization and protection from MDM2-mediated ubiquitination and subsequent degradation. This results in an accumulation of acetylated p53, which enhances its transcriptional activity, leading to the expression of downstream targets like the cyclin-dependent kinase inhibitor p21, ultimately inducing cell cycle arrest and apoptosis.
This compound, a derivative of Tenovin-1, also functions as a sirtuin inhibitor, with a noted activity against SIRT2. While some evidence suggests it may also inhibit SIRT1, a closely related analog, Tenovin-D3, has been characterized as a preferential inhibitor of SirT2 over SirT1. This preferential inhibition by Tenovin-D3 leads to an increase in the expression of p21 in a manner that is independent of p53 activation. However, studies have also shown that this compound itself is capable of increasing p53 levels in certain cell lines, such as MCF-7. This suggests that the precise mechanism of this compound may be cell-context dependent.
Beyond their effects on sirtuins and p53, it has been discovered that Tenovin-1 also inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This off-target effect contributes to its anti-proliferative and cytotoxic activities. The impact of this compound on DHODH has not been as extensively documented.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of Tenovin compounds against sirtuins. It is important to note that the data for Tenovin-1 is often represented by its more water-soluble analog, Tenovin-6.
| Compound | Target | IC50 (μM) | Notes |
| Tenovin-6 | SirT1 | 21 | Tenovin-6 is a water-soluble analog of Tenovin-1. |
| Tenovin-6 | SirT2 | 10 | |
| Tenovin-1 | SirT2 | - | At 10 μM, inhibits SirT2 to a similar extent as Tenovin-6. |
| Tenovin-D3 | SirT2 | - | Characterized as a preferential inhibitor of SirT2 over SirT1. |
Experimental Protocols
Sirtuin Deacetylase Activity Assay
A common method to determine the inhibitory activity of compounds like Tenovins against sirtuins involves a fluorogenic assay. A typical protocol is as follows:
-
Reagents and Materials: Recombinant human SirT1 or SirT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide), NAD+, developer solution, and the test compounds (Tenovin-1, this compound).
-
Assay Procedure:
-
The recombinant sirtuin enzyme is incubated with the acetylated peptide substrate and NAD+ in an assay buffer.
-
The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
A developer solution is added to stop the deacetylation reaction and to generate a fluorescent signal from the deacetylated peptide.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis: The fluorescence intensity is proportional to the enzyme activity. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
p53 Activation and Western Blot Analysis
To assess the effect of Tenovins on p53 activation and the levels of related proteins, Western blotting is a standard technique.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media. The cells are then treated with different concentrations of Tenovin-1 or this compound for various time points.
-
Cell Lysis and Protein Quantification: After treatment, the cells are harvested and lysed to extract total cellular proteins. The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, acetyl-p53, p21, SirT1, SirT2, and a loading control like β-actin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imaging system.
-
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control to determine the relative changes in protein levels upon treatment with the Tenovins.
Signaling Pathway Diagrams
Figure 1: Mechanism of action of Tenovin-1.
Figure 2: Postulated mechanism of action of this compound.
References
A Head-to-Head Comparison of Tenovin-3 and Cambinol for In Vitro SIRT2 Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision in experimental design. This guide provides an objective in vitro comparison of two commonly used SIRT2 inhibitors: Tenovin-3 and cambinol.
Sirtuin 2 (SIRT2) is a member of the NAD+-dependent deacetylase family and has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Both this compound and cambinol are small molecule inhibitors used to probe the function of SIRT2. This guide presents a detailed comparison of their in vitro performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies. While this compound is a known SIRT2 inhibitor, much of the detailed in vitro characterization has been performed on its more soluble and selective analog, Tenovin-D3. Therefore, data for Tenovin-D3 will be used as a representative for the Tenovin class of compounds in this comparison.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of Tenovin-D3 and cambinol against SIRT2 and other sirtuin family members has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Compound | Target | IC50 (µM) | Selectivity Notes |
| Tenovin-D3 | SIRT2 | 21.8 | Preferentially inhibits SIRT2 with significantly less activity against SIRT1.[1] |
| SIRT1 | > 90 | ||
| Cambinol | SIRT2 | 59 | Inhibits SIRT1 and SIRT2 with similar potency.[2] Weak inhibitor of SIRT5 and no activity against SIRT3.[2] |
| SIRT1 | 56 | ||
| SIRT3 | No activity | ||
| SIRT5 | Weak inhibition |
Mechanism of Action
Tenovin-D3 acts as a selective inhibitor of SIRT2's deacetylase activity.[1] By inhibiting SIRT2, Tenovins can lead to the hyperacetylation of SIRT2 substrates, such as α-tubulin.[1] This inhibition can also lead to an increase in the expression of the cell-cycle regulator p21 in a p53-independent manner.
Cambinol functions as a competitive inhibitor with respect to the acetylated peptide substrate of SIRT2, but it is not competitive with the NAD+ co-substrate. Inhibition of SIRT2 by cambinol can induce cell cycle arrest and apoptosis. It has been shown to induce differentiation in various cell lines.
Experimental Protocols
A common method for determining the in vitro efficacy of SIRT2 inhibitors is a fluorometric enzymatic assay. This assay measures the deacetylation of a fluorophore-labeled peptide substrate by recombinant SIRT2.
Fluorometric SIRT2 Inhibition Assay Protocol
This protocol is a generalized procedure for determining the IC50 value of an inhibitor against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence releasing agent)
-
Test inhibitors (this compound/D3, cambinol) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should be kept below 1%. Prepare a solution of SIRT2 enzyme and a solution of the peptide substrate and NAD+ in assay buffer.
-
Enzyme Reaction:
-
Add 25 µL of the SIRT2 enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the diluted inhibitor solutions or vehicle control (assay buffer with DMSO) to the respective wells.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
To initiate the deacetylase reaction, add 50 µL of the substrate/NAD+ solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Development and Measurement:
-
Add 50 µL of the developer solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing SIRT2 Signaling and Inhibition
To better understand the context in which these inhibitors function, the following diagrams illustrate the SIRT2 signaling pathway and a typical experimental workflow for inhibitor screening.
Conclusion
Both Tenovin-D3 and cambinol are effective in vitro inhibitors of SIRT2, but they exhibit different potency and selectivity profiles.
-
Tenovin-D3 is the more potent and selective inhibitor of SIRT2 when compared to SIRT1. This makes it a more suitable tool for studies where specific inhibition of SIRT2 is desired, minimizing off-target effects on SIRT1.
-
Cambinol is a dual inhibitor of SIRT1 and SIRT2 with lower potency for SIRT2 compared to Tenovin-D3. Its use may be appropriate when the combined inhibition of both sirtuins is intended or when a broader spectrum inhibitor is acceptable for the experimental goals.
The choice between this compound (represented by Tenovin-D3) and cambinol will ultimately depend on the specific requirements of the research, including the desired level of selectivity and potency. The provided data and protocols aim to facilitate an informed decision for the scientific community.
References
Evaluating the Specificity of Tenovin-3 Against Sirtuin Family Members
For researchers engaged in the study of sirtuin-mediated signaling pathways and the development of targeted therapeutics, understanding the specificity of chemical probes is paramount. This guide provides a comparative evaluation of Tenovin-3, a putative sirtuin inhibitor, against various human sirtuin isoforms (SIRT1-7). Due to the limited publicly available data for this compound's broad-spectrum specificity, this guide also includes comparative data for its close structural analogs, Tenovin-6 and Tenovin-D3, to provide a more comprehensive picture of the potential activity of this class of compounds.
Comparative Inhibitory Activity
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT4 IC50 (µM) | SIRT5 IC50 (µM) | SIRT6 IC50 (µM) | SIRT7 IC50 (µM) |
| This compound | Data Not Available | Inhibitor[1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tenovin-6 | 21 | 10 | 67 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Tenovin-D3 | > 90[2] | 21.8 ± 2[2] | Weakly active (~20% inhibition at 60 µM)[2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: "Data Not Available" indicates that the IC50 values could not be found in the surveyed literature. The description of this compound as a SIRT2 inhibitor is noted, though a specific IC50 value is not provided.
Experimental Methodologies
The determination of sirtuin inhibitory activity is commonly performed using in vitro biochemical assays. A widely used method is the fluorometric assay, which measures the deacetylation of a synthetic, acetylated peptide substrate. The following is a detailed protocol for a typical fluorometric sirtuin activity assay used to determine inhibitor IC50 values.
Fluorometric Sirtuin Activity Assay for IC50 Determination
This protocol is based on the principle of the "Fluor de Lys" (FdL) assay.[3]
Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Fluorogenic acetylated peptide substrate (e.g., a p53-based peptide with a C-terminal 7-amino-4-methylcoumarin (AMC) group)
-
Nicotinamide adenine dinucleotide (NAD+), as a co-substrate for sirtuin activity
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, such as trypsin, and a SIRT inhibitor like nicotinamide to stop the reaction)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations for the IC50 curve.
-
Prepare a solution of the sirtuin enzyme in cold assay buffer to the desired final concentration.
-
Prepare a solution of the fluorogenic peptide substrate and NAD+ in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control, e.g., DMSO)
-
Sirtuin enzyme solution
-
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the deacetylase reaction by adding the substrate/NAD+ mixture to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development and Signal Detection:
-
Stop the reaction by adding the developer solution to each well. The nicotinamide in the developer solution inhibits further sirtuin activity, and the protease cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically around 360 nm and 460 nm, respectively).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining sirtuin inhibitor IC50 values.
Caption: Mechanism of sirtuin inhibition by this compound.
References
Unraveling the p53-Dependent and -Independent Effects of Tenovin-3
A Comparative Guide for Researchers
In the landscape of cancer therapeutics, the tumor suppressor protein p53 stands as a pivotal target. Molecules that can modulate its activity are of immense interest. Tenovin-3, a small molecule inhibitor of sirtuins, has emerged as a noteworthy compound in this domain. This guide provides a comprehensive comparison of this compound's effects, particularly in relation to its well-studied analog Tenovin-6 and other p53-modulating agents, with a focus on its p53-dependent and -independent mechanisms of action. Experimental data and detailed protocols are presented to aid researchers in their investigations.
Mechanism of Action: A Tale of Two Tenovins
Tenovins are a class of small molecules that function as sirtuin inhibitors. Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including the regulation of p53.
Tenovin-6 , the parent compound, is known to inhibit both SirT1 and SirT2. Its primary mechanism for activating p53 is through the inhibition of SirT1, a nuclear sirtuin that deacetylates and thereby inactivates p53. By inhibiting SirT1, Tenovin-6 leads to an increase in p53 acetylation, particularly at lysine 382, which enhances its stability and transcriptional activity.[1][2][3] This results in the upregulation of p53 target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[1]
In contrast, This compound , an analog of Tenovin-6, exhibits a more selective inhibition profile, preferentially targeting the predominantly cytoplasmic sirtuin, SirT2, with weaker effects on SirT1.[4] Consequently, this compound does not significantly increase p53 levels or its transcriptional activity. A key finding is that this compound induces the expression of the cell cycle regulator p21 in a manner that is independent of p53 status. This suggests an alternative pathway for its anti-proliferative effects, making it a potentially valuable tool for studying p53-independent mechanisms of cell cycle control and for cancers with mutant or deficient p53.
Comparative Efficacy in Cancer Cell Lines
The differential effects of this compound and Tenovin-6 are evident in their activity against various cancer cell lines with differing p53 statuses.
| Cell Line | p53 Status | This compound Effect on p21 | Tenovin-6 Effect on p53/p21 | Reference |
| HCT116 | Wild-type | p21 induction | p53 activation, p21 induction | |
| HCT116 p53-/- | Null | p21 induction | No p53 activation, reduced p21 induction | |
| MDA-MB-468 | Mutant | p21 induction | - | |
| MDA-MB-231 | Mutant | p21 induction | - | |
| SAOS2 | Null | p21 induction | - | |
| MCF7 | Wild-type | p21 induction (p53-independent) | p53 activation, p21 induction |
Table 1: Comparative effects of this compound and Tenovin-6 on p21 and p53 in various cancer cell lines. This table summarizes the differential induction of p21 and activation of p53 by this compound and Tenovin-6 in cell lines with wild-type, mutant, or null p53.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Comparative Signaling Pathways of Tenovin-6 and this compound. This diagram illustrates the distinct mechanisms of action. Tenovin-6 primarily acts through SirT1 inhibition to activate p53, while this compound acts mainly through SirT2 inhibition to induce p21 independently of p53.
Figure 2: Experimental Workflow for Western Blot Analysis. This diagram outlines the key steps for assessing changes in protein levels of p53, acetylated p53, and p21 following treatment with Tenovins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, Tenovin-6, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, acetyl-p53 (Lys382), p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Comparison with Other p53-Modulating Agents
To provide a broader context, it is useful to compare this compound with other compounds that affect the p53 pathway.
| Compound | Mechanism of Action | Primary Effect on p53 |
| This compound | SirT2 inhibitor | Indirect; p53-independent p21 induction |
| Tenovin-6 | SirT1/SirT2 inhibitor | Activation via inhibition of deacetylation |
| Nutlin-3 | MDM2 inhibitor | Activation via prevention of degradation |
| Etoposide | Topoisomerase II inhibitor | Activation via DNA damage response |
Table 2: Comparison of this compound with other p53-modulating agents. This table highlights the distinct mechanisms by which different compounds influence the p53 pathway.
Conclusion
This compound presents a unique pharmacological profile as a selective SirT2 inhibitor that induces the cell cycle inhibitor p21 independently of p53. This distinguishes it from its parent compound, Tenovin-6, which activates p53 through SirT1 inhibition. The p53-independent action of this compound makes it a valuable research tool for dissecting the roles of SirT2 in cell cycle regulation and a potential therapeutic agent for cancers that have lost p53 function. The experimental protocols and comparative data provided in this guide are intended to facilitate further investigation into the nuanced effects of this compound and its potential applications in cancer research and drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of Tenovin-3: A Procedural Guide for Laboratory Professionals
Researchers and drug development professionals handling Tenovin-3 are tasked with a critical responsibility: ensuring its proper disposal to safeguard both laboratory personnel and the environment. Due to conflicting safety classifications, a conservative approach to disposal is paramount. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, reinforcing a culture of safety and environmental stewardship.
Hazard Identification and Safety Precautions
This compound, a sirtuin inhibitor and p53 activator, presents conflicting hazard information across supplier Safety Data Sheets (SDS). One classification indicates the substance is not hazardous, while another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. To ensure the highest safety standards, it is imperative to handle and dispose of this compound as a hazardous chemical.
Mandatory Personal Protective Equipment (PPE) when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Protocol
Adherence to a stringent waste management protocol is crucial for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Designate a Waste Container: Utilize a clearly labeled, dedicated waste container for all this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE), and possess a secure, tight-fitting lid[2].
-
Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and should clearly identify the contents as "this compound waste." Include appropriate hazard pictograms (e.g., harmful, environmental hazard)[2].
-
Solid Waste: Collect all unused or contaminated solid this compound, such as powder, in the designated container. Contaminated consumables, including gloves, weighing paper, and pipette tips, should also be disposed of in this container[2].
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix this compound solutions with other incompatible solvents.
-
Contaminated Labware: Glassware that is grossly contaminated with this compound should be decontaminated with an appropriate solvent, and the rinsate collected as hazardous liquid waste. If decontamination is not feasible, the glassware must be disposed of as hazardous solid waste.
2. Storage of this compound Waste:
-
Secure Storage: Store the designated this compound waste container in a secure, well-ventilated area, away from incompatible materials.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste.
3. Final Disposal Procedure:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup for the this compound waste.
-
Documentation: Complete all necessary waste manifest forms provided by your EHS office or the disposal company. Maintain a record of these forms for your laboratory's files.
-
Handover: Transfer the properly sealed and labeled waste container to the authorized waste disposal personnel.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 327.44 g/mol | |
| Solubility in DMSO | ≥ 14.45 mg/mL | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| Storage (Powder) | 3 years at -20°C | |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C |
Experimental Protocols and Signaling Pathways
This compound is an inhibitor of SIRT2 and can lead to an increase in p53 levels in cells like MCF-7. Its mechanism of action is a key consideration in its biological applications.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tenovin-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tenovin-3. Adherence to these protocols is essential for personal safety and to prevent environmental contamination. This compound is a small molecule inhibitor of SIRT2 and can activate p53, making it a compound of interest in cancer research.[1][2][3]
Understanding the Risks
There are conflicting reports in Safety Data Sheets (SDS) regarding the hazards of this compound. One supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, another supplier classifies it as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1)[4]. Given this discrepancy, it is imperative to handle this compound with caution, assuming the more stringent hazard classification to ensure the highest level of safety. Potential routes of exposure include ingestion, inhalation, and skin or eye contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable fluid-resistant gown- Double gloves (chemotherapy-tested nitrile)- N95 or higher respirator (fit-tested)- Safety goggles and face shield |
| Preparing Solutions | - Disposable fluid-resistant gown- Double gloves (chemotherapy-tested nitrile)- Chemical fume hood- Safety goggles and face shield |
| Administering to Cell Cultures | - Disposable lab coat- Nitrile gloves- Work within a biological safety cabinet (BSC) |
| Handling Waste | - Disposable fluid-resistant gown- Double gloves (chemotherapy-tested nitrile)- Safety goggles |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound at -20°C in a tightly sealed container, away from incompatible materials.
-
Maintain an accurate inventory of the compound.
2. Preparation of Stock Solutions:
-
All handling of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of powder.
-
Wear all PPE as specified in the table above for handling the solid compound.
-
This compound is soluble in DMSO. Prepare stock solutions by slowly adding the solvent to the vial containing the powder to minimize aerosol generation.
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
3. Use in Experiments:
-
When diluting stock solutions or adding this compound to cell cultures, work within a laminar flow hood or biological safety cabinet to maintain sterility and containment.
-
Use dedicated labware for handling this compound.
4. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
For a small spill, wear appropriate PPE (gown, double gloves, eye protection) and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed container for hazardous waste disposal.
-
For a large spill, evacuate the area and contact the institution's environmental health and safety (EHS) office.
Disposal Plan
-
All waste contaminated with this compound, including unused compound, empty containers, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste.
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour any this compound waste down the drain, as it is very toxic to aquatic life.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
